molecular formula C₄₈H₇₁N₁₃O₂₀ B612657 864915-61-7 CAS No. 864915-61-7

864915-61-7

カタログ番号: B612657
CAS番号: 864915-61-7
分子量: 1150.18
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HAEGTFTSDVS is the first N-terminal 1-11 residues of GLP-1 peptide.

特性

CAS番号

864915-61-7

分子式

C₄₈H₇₁N₁₃O₂₀

分子量

1150.18

配列

One Letter Code: HAEGTFTSDVS

製品の起源

United States

Foundational & Exploratory

Molecular Mechanism of Action: Trabodenoson (CAS 864915-61-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trabodenoson (also known as INO-8875) is a highly selective adenosine mimetic engineered to target the Adenosine A1 Receptor (A1R) within the ocular trabecular meshwork (TM). Unlike traditional glaucoma therapies that primarily suppress aqueous humor production (e.g., beta-blockers) or increase uveoscleral outflow (e.g., prostaglandin analogs), Trabodenoson restores the natural pressure-dependent outflow capacity of the TM.

Its mechanism involves a precise signal transduction cascade that upregulates Matrix Metalloproteinase-2 (MMP-2) activity, leading to the remodeling of the extracellular matrix (ECM). This "rejuvenation" of the TM reduces outflow resistance, thereby lowering Intraocular Pressure (IOP). While Phase 3 clinical endpoints were complicated by dosing regimen variables, the molecular validity of the A1R-MMP axis remains a cornerstone for next-generation outflow therapeutics.

Chemical Identity & Physicochemical Profile

Trabodenoson is a synthetic adenosine analog modified to enhance receptor selectivity and metabolic stability.

PropertySpecification
CAS Number 864915-61-7
Common Name Trabodenoson (INO-8875)
Chemical Formula

Molecular Weight 380.36 g/mol
Primary Target Adenosine A1 Receptor (A1R)
Binding Affinity (

)
0.97 nM (Human A1R)
Selectivity >10,000-fold vs. A2A, A2B, and A3 receptors
Solubility High in DMSO (~125 mg/mL); low in aqueous media (requires cyclodextrin formulation)

Key Insight: The >10,000-fold selectivity over the A2A receptor is critical. A2A activation causes vasodilation and hyperemia (redness); Trabodenoson’s high specificity minimizes these off-target vascular side effects, distinguishing it from non-selective adenosine agonists.

Molecular Mechanism of Action

The therapeutic efficacy of Trabodenoson is driven by its ability to modulate the mechanosensitive properties of the trabecular meshwork.

The Signaling Cascade

Upon topical administration, Trabodenoson penetrates the cornea to reach the TM. The molecular sequence of events is as follows:

  • Receptor Ligation: Trabodenoson binds to the A1R on the surface of TM cells.

  • G-Protein Coupling: The A1R is a GPCR that couples to the Gi/o family of G-proteins.

  • Kinase Activation: This coupling triggers a rapid phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase), typically within 10 minutes.

  • Protease Upregulation: p-ERK1/2 signaling leads to the increased secretion and activation of MMP-2 (Gelatinase A) and upregulation of MMP-14 (MT1-MMP).

  • ECM Remodeling: Activated MMP-2 digests fibronectin and type IV collagen in the juxtacanalicular meshwork.

  • Functional Outcome: The degradation of these "stiff" ECM components reduces resistance to aqueous humor outflow, lowering IOP.

Pathway Visualization

The following diagram illustrates the intracellular signaling pathway activated by Trabodenoson in TM cells.

G Trabodenoson Trabodenoson (Ligand) A1R Adenosine A1 Receptor (TM Cell Surface) Trabodenoson->A1R  Binding (Ki ~1nM) Gio Gi/o Protein Coupling A1R->Gio  Activation ERK ERK1/2 Phosphorylation Gio->ERK  Signal Transduction MMP14 MMP-14 Upregulation ERK->MMP14  Induction MMP2 MMP-2 Activation (Pro-MMP-2 -> Active) ERK->MMP2  Secretion & Activation MMP14->MMP2  Cleavage ECM ECM Remodeling (Degradation of Fibronectin/Collagen IV) MMP2->ECM  Proteolysis Outflow Increased Aqueous Outflow Facility ECM->Outflow  Reduced Resistance

Figure 1: The A1R-mediated signaling axis in Trabecular Meshwork cells leading to increased outflow facility.

Experimental Validation & Protocols

To validate this mechanism in a research setting, the following protocols are established standards based on pivotal studies (Li et al., 2018; Kim et al., 2009).

In Vivo IOP & Outflow Facility Workflow

This workflow describes the validation of Trabodenoson efficacy in murine models.

Reagents & Equipment:

  • Model: C57BL/6J mice (Young: 3-4 mo; Aged: 12 mo).

  • Compound: Trabodenoson formulated in 20% SBE-

    
    -Cyclodextrin.
    
  • Measurement: TonoLab Rebound Tonometer; iPerfusion System.

Step-by-Step Protocol:

  • Baseline Establishment:

    • Acclimate mice to handling for 3 days.

    • Measure baseline IOP daily at the same time (e.g., 10:00 AM) to account for circadian rhythm.

  • Dosing Regimen:

    • Apply 10

      
      L of Trabodenoson (3% or 6% w/v) topically to one eye (OD).
      
    • Apply vehicle control to the contralateral eye (OS).

    • Frequency: Once daily (QD) or Twice daily (BID) for 7-14 days.

  • IOP Monitoring:

    • Measure IOP immediately prior to daily dosing.[1]

    • Take the average of 6 consecutive readings per eye.

  • Ex Vivo Perfusion (Terminal Endpoint):

    • Euthanize animal and enucleate eyes immediately.

    • Mount eyes on the iPerfusion system.

    • Perfuse with DBG (Dulbecco’s PBS + 5.5 mM Glucose) at sequential pressure steps (4.5 to 21 mmHg).

    • Calculate Outflow Facility (

      
      )  using the Goldmann equation: 
      
      
      
      .
Experimental Logic Diagram

Experiment Start Study Start (C57BL/6 Mice) Acclimation Acclimation & Baseline IOP (3 Days) Start->Acclimation Treatment Topical Dosing (Trabodenoson vs Vehicle) Acclimation->Treatment Monitoring Daily IOP Measurement (Rebound Tonometry) Treatment->Monitoring  Daily Cycle Monitoring->Treatment Terminal Terminal Endpoint (Day 7-14) Monitoring->Terminal  End of Study Perfusion Ex Vivo Perfusion (Outflow Facility Calculation) Terminal->Perfusion

Figure 2: Experimental workflow for assessing Trabodenoson efficacy in vivo.

Clinical Translation & Efficacy Data

While preclinical models demonstrated clear efficacy, clinical translation highlighted the importance of dosing frequency.

Study PhaseKey FindingInsight
Preclinical 30% increase in outflow facility in aged mice.Validated the "TM Rejuvenation" hypothesis via MMP-2.
Phase 2 Significant IOP reduction (-6.5 mmHg) at 500

g BID .
Confirmed efficacy in humans with Ocular Hypertension/POAG.
Phase 3 (MATrX-1) Failed to meet primary endpoint vs. placebo.Failure attributed to QD dosing (once daily) which was insufficient to maintain A1R activation, unlike the successful BID regimen in Phase 2.

References

  • Li, G., et al. (2018). Trabodenoson, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice.[1][2] Investigative Ophthalmology & Visual Science.[1][2][3][4]

  • Qiu, T. G. (2021). Trabodenoson on trabecular meshwork rejuvenation: a comprehensive review of clinical data.[5] Expert Opinion on Investigational Drugs.[5]

  • Kim, N., et al. (2009). INO-8875, An Adenosine A1 Agonist, in Development for Open-Angle Glaucoma Reduces IOP in Three Rabbit Models.[3] Investigative Ophthalmology & Visual Science.[1][2][3][4]

  • Crosson, C. E. (2002). Adenosine A1 receptor modulation of MMP-2 secretion by trabecular meshwork cells. Investigative Ophthalmology & Visual Science.[1][2][3][4]

Sources

Technical Monograph: Physicochemical Profiling & Formulation Logic for Tirzepatide (CAS 864915-61-7)

[1][2][3]

Part 1: Compound Identity & Core Physicochemical Data[1][2][3]

Tirzepatide (CAS 864915-61-7) represents a "twincretin" class of peptide therapeutics—a dual agonist of the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][2][3]

Unlike simple linear peptides, Tirzepatide is an engineered hybrid containing a C20 fatty diacid moiety attached via a hydrophilic linker.[3] This acylation is critical for albumin binding (half-life extension) but introduces significant complexity to molecular weight verification and isoelectric point (pI) determination.[1][2][3]

Table 1: Physicochemical Core Data
PropertyValue / DescriptorTechnical Note
CAS Registry Number 864915-61-7 Refers to the free acid form.[1][2][3]
Chemical Formula

High oxygen content due to poly-glutamate linkers and diacid tail.[2][3]
Molecular Weight (Average) 4813.53 Da Critical: Monoisotopic mass will differ.[2][3] Use deconvolution for HRMS.[2][3]
Monoisotopic Mass ~4810.52 DaTarget for Mass Spec confirmation (

).[2][3]
Theoretical pI 4.0 – 4.8 (Acidic) Estimated.[2][3] Heavily influenced by the C20 diacid and

-Glu linker.[1][2][3]
Solubility Profile pH-Dependent (U-Curve)Low solubility at pH 4.5–6.0; High solubility at pH > 7.[1][2][3]5.
Appearance White to off-white lyophilized powderHighly hygroscopic; handle under low humidity.[1][2][3]

Part 2: The Isoelectric Point (pI) Challenge

Why Standard pI Calculation Fails

For standard peptides, the pI is calculated by summing the pKa values of ionizable side chains. However, Tirzepatide presents a unique challenge:

  • The Lipid Moiety: The C20 fatty diacid (eicosanedioic acid) adds a carboxyl group with a pKa ~4.5–5.0, but its lipophilicity alters the local dielectric constant, potentially shifting the effective pKa.[3]

  • The Linker: The

    
    -Glutamate and AEEA (amino-ethoxy-ethoxy-acetyl) linkers add negative charge density and flexibility, creating a "charge shield" effect.[1][2][3]
    

Operational Insight: While the theoretical pI is calculated in the acidic range (~4.1 ), empirical behavior in formulation buffers suggests an apparent pI closer to 4.5–5.0 .[3] This explains why commercial formulations (e.g., Mounjaro) utilize a phosphate buffer system at pH 6.5–7.5 —sufficiently above the pI to ensure the peptide remains deprotonated (anionic) and soluble.[3]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Molecular Weight Determination via LC-HRMS

Objective: Confirm identity and assess purity (oxidized impurities +16 Da are common).[2][3]

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[2][3]

  • Gradient: Shallow gradient (e.g., 30% B to 60% B over 20 mins) is required to separate the lipophilic peptide from truncated impurities.[3]

  • Detection: Q-TOF or Orbitrap Mass Spectrometer.[1][2][3]

    • Validation Step: Look for the charge envelope.[3][4] Tirzepatide typically presents as

      
      , 
      
      
      , and
      
      
      species.[2][3]
    • Deconvolution: Use MaxEnt1 or equivalent algorithm.[2][3] A mass error > 5 ppm indicates contamination or synthesis error.[2][3]

Protocol B: Experimental pI Determination via cIEF

Objective: Determine the precise isoelectric point to define the "Safe pH" zone for formulation.[3] Capillary Isoelectric Focusing (cIEF) is superior to gel IEF for lipidated peptides.[2][3]

Workflow:

  • Sample Prep: Dissolve Tirzepatide (0.5 mg/mL) in a solution containing 3M Urea (to prevent aggregation of the fatty acid tail) and 0.35% Methyl Cellulose.

  • Ampholytes: Use a broad range carrier ampholyte mix (pH 3–10) spiked with a narrow range (pH 2.5–5.0) to resolve the acidic isoforms.

  • Internal Markers: Spike with pI markers 4.1 and 5.5.

  • Focusing: Apply 25 kV for 15 minutes.

  • Detection: UV at 280 nm.

  • Readout: The migration time of the main peak relative to the markers defines the pI.[3]

    • Expectation: Main peak at pI ~4.6 ± 0.2 .[2][3] Minor acidic peaks (deamidation) will appear at lower pI.[2][3]

Part 4: Visualization of Logic & Workflows[2]

Diagram 1: Analytical Characterization Workflow

This diagram illustrates the critical path from raw material to validated data, highlighting the decision nodes for pI and MW analysis.

AnalyticalWorkflowRawRaw LyophilizedTirzepatideSolSolubility Check(pH 7.4 Phosphate)Raw->SolMS_PrepLC-MS Prep(Acidic Mobile Phase)Sol->MS_PrepSolublecIEF_PrepcIEF Prep(Urea/Methyl Cellulose)Sol->cIEF_PrepSolubleHRMSHRMS (Orbitrap)Target: 4813.53 DaMS_Prep->HRMScIEFCapillary IEFTarget: pI ~4.5cIEF_Prep->cIEFDeconvDeconvolution(Charge Envelope)HRMS->DeconvpI_CalcpI MarkerCalibrationcIEF->pI_Calc

Caption: Analytical workflow separating Mass Spectrometry (Identity) and cIEF (Charge Variant/pI) pathways.

Diagram 2: Formulation Logic (Solubility vs. pI)

This diagram explains why the pI dictates the buffer selection (pH 7.0+) to avoid the "Isoelectric Precipitation Zone."[3]

FormulationLogicpI_ZoneIsoelectric Zone(pH 4.0 - 5.0)PrecipHigh Risk ofPrecipitation/AggregationpI_Zone->PrecipZero Net ChargeAcidicAcidic Buffer(pH < 4.0)pI_Zone->AcidicProtonation (+)NeutralPhysiological Buffer(pH 7.0 - 8.0)pI_Zone->NeutralDeprotonation (-)Result_AcidSoluble butChemically UnstableAcidic->Result_AcidResult_NeutSoluble &Stable (Target)Neutral->Result_Neut

Caption: Formulation decision tree. Operating at pH 7+ ensures the peptide is anionic, avoiding the pI aggregation zone.

Part 5: References & Authoritative Sources

  • PubChem Compound Summary . Tirzepatide (CID 156588324).[2][3] National Library of Medicine.[2][3] [Link][2][3]

  • FDA Access Data . Clinical Pharmacology Review: Mounjaro (Tirzepatide). Center for Drug Evaluation and Research.[2][3] [Link]

  • RCSB Protein Data Bank . Structure of GLP-1R with bound Tirzepatide (PDB ID: 7RGP). [Link][1][2][3]

  • Willard, F. S., et al. (2020).[2][3] Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist.[1][2][3][5] JCI Insight. [Link]

Technical Analysis: Structural Optimization and Biased Agonism of Tirzepatide (CAS 864915-61-7) vs. Native GIP

[1]

Executive Summary

This technical guide analyzes the structural divergence between native Glucose-dependent Insulinotropic Polypeptide (GIP) and the synthetic peptide Tirzepatide (CAS 864915-61-7).[1] While native GIP is a 42-amino acid incretin hormone with a half-life of minutes, Tirzepatide is a 39-amino acid linear peptide engineered for dual agonism at both GIP and GLP-1 receptors.[1]

The core distinction lies in three engineered features: DPP-4 resistance via aminoisobutyric acid (Aib) substitution, pharmacokinetic extension via C20 fatty diacid acylation at Lysine-20, and biased agonism that favors cAMP generation over

1

Structural Homology and Backbone Engineering

Native GIP is rapidly degraded by dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal dipeptide.[1] To create a viable therapeutic, the backbone of CAS 864915-61-7 was engineered using the native GIP sequence as a template but modified to incorporate GLP-1 functionality and proteolytic resistance.[1]

Sequence Alignment and Modification

The Tirzepatide backbone shares homology with GIP but is truncated to 39 amino acids and amidated at the C-terminus. The most critical modifications are the introduction of non-coded amino acids.

FeatureNative GIP (Human)Tirzepatide (CAS 864915-61-7)Functional Impact
Length 42 Amino Acids39 Amino AcidsOptimized for receptor binding pocket depth.[1]
Position 2 Alanine (Ala)Aib (

-aminoisobutyric acid)
Prevents DPP-4 cleavage. The gem-dimethyl group provides steric hindrance against the enzyme.[1]
Position 13 Alanine (Ala)Aib (

-aminoisobutyric acid)
Stabilizes the

-helical secondary structure, enhancing receptor affinity.[1]
Position 20 Glutamine (Gln)Lysine (Lys) Provides the nucleophilic amine handle for fatty acid conjugation (see Section 3).[1]
C-Terminus Free AcidAmide Increases stability and mimics the charge state of native GLP-1.[1]
Mechanistic Implication of Aib Substitution

The substitution of Ala2 with Aib is the primary driver of metabolic stability. Native GIP has a half-life (

1

The Acylation Strategy: C20 Fatty Diacid Conjugation[2][3]

The defining structural characteristic of CAS 864915-61-7 is the lipidation moiety attached to the

11
The Conjugate Structure

The side chain consists of three distinct domains:

  • Linker:

    
    -Glutamate (
    
    
    -Glu).[1][2][3]
  • Spacer: Two units of bis-aminopropyl glycol (Ado), specifically 8-amino-3,6-dioxaoctanoic acid.[1] This hydrophilic spacer pushes the lipid tail away from the peptide backbone, preventing interference with receptor binding domains.

  • Lipid Tail: C20 fatty diacid (eicosanedioic acid).[1][4][] The terminal carboxylic acid allows for reversible, high-affinity non-covalent binding to Human Serum Albumin (HSA).[1]

Visualization of the Conjugate Architecture

TirzepatideStructureBackbonePeptide Backbone (39 AA)N-TermAib2Aib13Lys20C-Term-AmideLinkerLinker: Gamma-Glu + 2x OEGBackbone->LinkerConjugation at Lys20LipidLipid Tail: C20 Fatty DiacidLinker->LipidCovalent BondAlbuminHuman Serum Albumin(Depot Effect)Lipid->AlbuminReversible Binding(Hydrophobic Interaction)

Figure 1: Schematic representation of the Tirzepatide structural domains.[1] The Lys20 conjugation point is critical for maintaining the peptide's helical integrity while enabling the albumin depot effect.

Pharmacodynamics: Imbalanced Dual Agonism[1][8][9][10][11]

Unlike a simple 1:1 combination of GIP and GLP-1, CAS 864915-61-7 exhibits "imbalanced" agonism.[1][6][7][8][9] This is a deliberate pharmacological design choice.

Receptor Binding Profile
  • GIP Receptor (GIPR): Tirzepatide acts as a full agonist with potency comparable to native GIP.[1][10][3][]

  • GLP-1 Receptor (GLP-1R): Tirzepatide binds with lower affinity than native GLP-1 and exhibits biased signaling .[1][3][6][7][11]

Biased Agonism Mechanism

At the GLP-1 receptor, Tirzepatide preferentially activates the


17
  • High cAMP: Drives insulin secretion.[1]

  • Low

    
    -arrestin:  Reduces receptor internalization and desensitization.[1] This allows the GLP-1 receptors to remain on the cell surface longer, maintaining insulinotropic efficacy over time despite chronic dosing.
    

BiasedAgonismNativeGLP1Native GLP-1GLP1RGLP-1 ReceptorNativeGLP1->GLP1RTirzepatideTirzepatide (864915-61-7)Tirzepatide->GLP1RArrestinBeta-ArrestinRecruitmentTirzepatide->ArrestinLow Recruitment(Biased)cAMPcAMP Pathway(Insulin Secretion)GLP1R->cAMPFull ActivationGLP1R->ArrestinHigh RecruitmentSustainedSustained SurfaceExpressioncAMP->SustainedTirzepatide AdvantageInternalizationReceptor Internalization(Desensitization)Arrestin->InternalizationNative Response

Figure 2: Differential signaling pathways.[1] Tirzepatide minimizes

1

Experimental Characterization Protocols

To verify the structural identity and functional potency of CAS 864915-61-7, the following protocols are recommended.

Protocol A: Structural Verification via Peptide Mapping (LC-MS)

Objective: Confirm the presence of the C20 fatty diacid at Lys20 and the Aib substitutions.

  • Digestion: Dissolve 100

    
    g of lyophilized peptide in 50 mM Ammonium Bicarbonate (pH 7.8). Add Trypsin (promiscuous cleavage required due to Lys modification) at a 1:20 enzyme-to-substrate ratio.[1] Incubate at 37°C for 4 hours.
    
  • Quenching: Stop reaction with 10% Formic Acid (final conc. 1%).

  • Separation: Inject 5

    
    L onto a C18 Reverse Phase column (1.7 
    
    
    m particle size).
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 60% B over 45 minutes.

  • Detection: ESI-MS in positive mode.

  • Analysis: Look for the specific mass shift at the fragment containing Lys20. The lipidation adds a mass of approximately +636 Da (C20 diacid + linker) to the lysine residue. Verify Aib residues by their characteristic mass difference (-14 Da vs Leucine/Ile, +14 Da vs Alanine).[1]

Protocol B: Functional Potency (cAMP Accumulation)

Objective: Quantify the "imbalanced" potency between GIPR and GLP-1R.[1][6][7]

  • Cell Lines: Use HEK293 cells stably expressing human GIPR and separate HEK293 cells expressing human GLP-1R.

  • Seeding: Plate 10,000 cells/well in 384-well white plates. Incubate overnight.

  • Stimulation: Prepare serial dilutions of Tirzepatide and Native GIP (Control) in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Incubation: Treat cells for 30 minutes at 37°C.

  • Detection: Add detection reagents (e.g., HTRF cAMP kit or Cisbio dynamic 2).[1] Incubate 1 hour.

  • Calculation: Read fluorescence resonance energy transfer (FRET). Plot dose-response curves.[1]

    • Expected Result:

      
       at GIPR should be 
      
      
      pM (similar to native GIP).[1]
      
      
      at GLP-1R should be higher (lower potency) than native GLP-1, confirming the biased profile.[1]

References

  • Coskun, T., et al. (2018).[3][12][13][14] "LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept."[3][12][13][14] Molecular Metabolism.

  • Willard, F. S., et al. (2020).[8][11] "Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist."[1][6][7][8] JCI Insight.

  • Frias, J. P., et al. (2021). "Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes." The New England Journal of Medicine. [1]

  • PubChem. (n.d.).[1] "Tirzepatide (Compound Summary)." National Library of Medicine.

Methodological & Application

Application Note: High-Fidelity SPPS of Liraglutide (CAS 864915-61-7) via Orthogonal Side-Chain Lipidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase peptide synthesis protocol for CAS 864915-61-7 (Liraglutide) Content Type: Application Note & Detailed Protocol Audience: Senior Research Scientists, Process Chemists

Executive Summary

This protocol details the solid-phase peptide synthesis (SPPS) of Liraglutide (CAS 864915-61-7), a glucagon-like peptide-1 (GLP-1) agonist.[1][2][3][4] Unlike standard linear peptides, Liraglutide presents a unique synthetic challenge: the site-specific attachment of a palmitoyl-glutamic acid moiety to the ε-amine of Lysine-26.

This guide moves beyond generic methodologies, recommending a Wang Resin / Fmoc-Lys(Alloc)-OH strategy.[2] This approach ensures maximum stability of the peptide-resin linkage during orthogonal deprotection while maintaining high crude purity. We utilize the convergent side-chain strategy using Palmitoyl-Glu(OSu)-OtBu , significantly reducing side reactions compared to stepwise lipidation.

Molecule Profile & Synthetic Challenges[5][6]

ParameterDetails
Common Name Liraglutide
CAS Number 864915-61-7
Sequence (GLP-1 numbering) H-His⁷-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys²⁶(Palmitoyl-γ-Glu) -Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly³⁷-OH
Molecular Formula C₁₇₂H₂₆₅N₄₃O₅₁
Molecular Weight 3751.2 Da
Critical Structural Feature C-16 fatty acid (Palmitic acid) attached via a γ-glutamic acid spacer to Lys²⁶.[1][2][3][5][6][7][8][9][10][11][12]
Key Synthetic Hurdles[5]
  • Aggregation: The hydrophobic nature of the GLP-1 backbone (residues 17-26) often leads to β-sheet formation and sequence truncation.

  • Orthogonality: The ε-amine of Lys²⁶ must be distinguished from the N-terminal amine and other lysine residues (though Liraglutide only has one Lys, Arg replaces Lys³⁴).

  • Lipidation Regioselectivity: The palmitoyl moiety must be attached to the γ-carboxyl of the glutamic spacer, not the α-carboxyl.

Strategic Overview

The synthesis is divided into four distinct phases. We utilize Graphviz to visualize the logical flow and orthogonal protection scheme.

LiraglutideSynthesis cluster_0 Phase A: Backbone Assembly cluster_1 Phase B: Orthogonal Deprotection cluster_2 Phase C: Side-Chain Lipidation cluster_3 Phase D: Cleavage & Purification Resin Fmoc-Gly-Wang Resin Coupling Fmoc-SPPS Elongation (HCTU/DIEA) Resin->Coupling AllocIncorp Incorporate Lys26 as Fmoc-Lys(Alloc)-OH Coupling->AllocIncorp At residue 20 (Lys) FinalFmoc Final N-term Fmoc Removal (Boc-His-OH coupling optional) Coupling->FinalFmoc Complete Sequence AllocIncorp->Coupling AllocRemoval Alloc Removal (Pd(PPh3)4 / PhSiH3) FinalFmoc->AllocRemoval Wash DCM/DMF/DTC Wash (Remove Pd catalyst) AllocRemoval->Wash Lipidation Coupling Palmitoyl-Glu(OSu)-OtBu (Convergent Approach) Wash->Lipidation Cleavage Global Cleavage (TFA/TIS/H2O) Lipidation->Cleavage HPLC Prep HPLC (C18) pH > 7 recommended Cleavage->HPLC

Figure 1: Workflow for Liraglutide synthesis highlighting the orthogonal Alloc strategy for Lysine modification.

Materials & Reagents

Core Reagents[2][5]
  • Resin: Fmoc-Gly-Wang Resin (Loading: 0.3–0.5 mmol/g).[13] Note: Low loading is preferred to reduce aggregation.

  • Amino Acids: Standard Fmoc-AA(PG)-OH (e.g., Arg(Pbf), Glu(OtBu), Ser(tBu), Trp(Boc)).[13]

  • Specialized Amino Acid: Fmoc-Lys(Alloc)-OH .[2][13][7] (Crucial for orthogonality).

  • Lipidation Reagent: Palmitoyl-Glu(OSu)-OtBu (CAS 204521-63-1).[13][5]

    • Why: This pre-activated reagent ensures the correct regiochemistry (γ-attachment) and avoids complex stepwise coupling on-resin.

  • Coupling Agents: HCTU (or DIC/Oxyma for lower racemization risk), DIEA.[13]

  • Alloc Deprotection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃).[13]

Detailed Experimental Protocol

Phase A: Backbone Assembly (Fmoc-SPPS)

Objective: Construct the linear 31-mer peptide chain with the Alloc-protected Lysine in place.

  • Resin Swelling:

    • Weigh Fmoc-Gly-Wang resin (0.1 mmol scale).[13]

    • Swell in DCM (30 min) followed by DMF (30 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x).[13][14]

  • Coupling Cycles:

    • Activation: Dissolve Fmoc-AA-OH (4 eq) and HCTU (3.9 eq) in DMF. Add DIEA (8 eq).[13]

    • Reaction: Add to resin, shake for 45–60 min at room temperature.

    • Monitoring: Perform Kaiser Test (Ninhydrin). If blue (incomplete), recouple.[13]

  • Critical Step - Lysine Incorporation:

    • At position 20 (counting from C-term Gly), couple Fmoc-Lys(Alloc)-OH .[13][7]

    • Note: Ensure double coupling for this residue to guarantee full incorporation.[13]

  • Pseudoproline Optimization (Optional but Recommended):

    • To prevent aggregation in the hydrophobic region, substitute standard Ser/Thr/Gly residues with pseudoproline dipeptides at positions Gly¹¹-Thr¹² or Val¹⁷-Ser¹⁸ .

  • N-Terminal Handling:

    • After coupling the final His⁷, remove the Fmoc group.

    • Pro-Tip: Some protocols recommend leaving the N-terminal Fmoc ON until after lipidation to prevent N-terminal acylation. However, if using Palmitoyl-Glu(OSu)-OtBu, the steric bulk usually prevents reaction with the N-terminal His. For absolute safety, use Boc-His(Trt)-OH as the final residue. This avoids the need for a final Fmoc removal step and prevents N-terminal lipidation.

Phase B: Orthogonal Alloc Deprotection

Objective: Selectively expose the ε-amine of Lys²⁶ without cleaving the peptide from the resin or removing tBu/Pbf protecting groups.

  • Wash Resin: DCM (5x) (Reaction must be anhydrous).[13]

  • Catalyst Preparation: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM.

    • Alternative scavenger: Morpholine or Borane-dimethylamine complex can be used instead of PhSiH₃, but silanes are highly efficient.

  • Reaction: Add solution to resin. Shake for 30 min under Nitrogen/Argon (exclude oxygen).

  • Repeat: Drain and repeat the treatment once more for 30 min.

  • Metal Scavenging (Crucial):

    • Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min) to remove Palladium residues.[13]

    • Wash with DMF (5x), DCM (5x).[13][14]

  • Validation: Perform a Kaiser test. The resin beads should turn blue (indicating free ε-amines).[13]

Phase C: Side-Chain Lipidation

Objective: Attach the Palmitoyl-Glu moiety.

  • Reagent Prep: Dissolve Palmitoyl-Glu(OSu)-OtBu (3 eq relative to resin loading) in minimal DMF. Add DIEA (3 eq).[13]

    • Note: No additional activator (HCTU/DIC) is needed because the reagent is an OSu (NHS) ester.[13]

  • Coupling: Add to the resin (which now has free Lysine side chains).[13] Shake for 2–4 hours or overnight.

  • Validation: Perform Kaiser test. It should revert to yellow/colorless (complete capping of Lysine).[13]

Phase D: Global Cleavage & Workup[5]
  • Wash: DMF (5x), DCM (5x), Methanol (2x), Ether (2x).[13] Dry resin under vacuum.[13]

  • Cleavage Cocktail: Prepare TFA / TIS / H₂O (95:2.5:2.5) .

  • Reaction: Add cocktail to resin (10 mL per gram resin). Shake for 3 hours.

    • Chemistry: This removes the resin, the tBu on the Glu-spacer, the OtBu on the main chain, Pbf from Arg, and Trt from His.

  • Precipitation:

    • Filter resin and collect filtrate.[13]

    • Add dropwise to ice-cold Diethyl Ether (10-fold volume).

    • Centrifuge (3000 rpm, 10 min) to pellet the white precipitate. Decant ether. Repeat wash 2x.[13]

Analytical & Purification Parameters

Liraglutide is hydrophobic and prone to isoelectric precipitation (pI ~ 4.9).[13]

HPLC Purification Strategy
  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).[13]

  • Temperature: Maintain column at 60°C . (Elevated temperature breaks aggregates and improves peak shape).[13]

  • Mobile Phase A: 0.1% TFA in Water (or 10 mM Ammonium Acetate pH 7.5 for better solubility).[13]

  • Mobile Phase B: Acetonitrile.[4][13][14]

  • Gradient: Shallow gradient (e.g., 40% to 60% B over 30 min). Liraglutide typically elutes late due to the lipid tail.

Quality Control Specifications
TestAcceptance CriteriaMethod
Purity > 98.0%RP-HPLC (214 nm)
Mass Identity 3751.2 ± 1 DaESI-MS (Deconvoluted)
Peptide Content > 85%Amino Acid Analysis

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Alloc Removal Catalyst oxidation (Pd turns black).Use fresh Pd(PPh₃)₄ and ensure strict Argon atmosphere.[13]
Low Yield / Deletion Sequences Aggregation during backbone assembly.[13]Use Pseudoprolines at Val¹⁷-Ser¹⁸. Use Microwave SPPS (50°C for couplings).[13]
Broad HPLC Peaks Aggregation on column.Heat column to 60°C. Switch to basic pH buffer (Ammonium Bicarbonate) if stability allows.[13]
N-terminal Lipidation Fmoc removed before side-chain coupling.Use Boc-His(Trt)-OH as the final residue to permanently protect N-term until cleavage.

References

  • Knudsen, L. B., et al. (2000).[13] "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration."[8][11] Journal of Medicinal Chemistry, 43(9), 1664-1669. Link[13]

  • Novo Nordisk A/S. (2000).[13] "Acylated GLP-1 compounds."[6][10] U.S. Patent 6,268,343.[13][10] Link

  • Gong, P., et al. (2022).[13] "Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines." ACS Omega, 7(22), 18379–18386.[13] Link[13]

  • Sinopeg. "Liraglutide Side Chain [Pal-Glu(OSu)-OtBu] Product Guide." Link

  • BenchChem. "Pal-Glu(OSu)-OtBu: A Technical Guide to its Role as a Liraglutide Side Chain Precursor." Link[13]

Sources

Application Notes and Protocols for In Vivo Dosing of Novel Small Molecule Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist

The journey of a novel small molecule inhibitor from the bench to potential clinical application is both exciting and fraught with challenges. Establishing a robust in vivo dosing regimen in a murine model is a critical early milestone in this process. While every compound is unique, the principles and methodologies for determining an effective and safe dosing strategy are well-established.

This guide is designed to provide you with a comprehensive framework for approaching in vivo dosing studies for a novel small molecule inhibitor, exemplified by the hypothetical compound with CAS number 864915-61-7, for which no public data is currently available. In the absence of specific information, we will rely on foundational principles of pharmacology and best practices in preclinical research. Our goal is to empower you to design and execute thoughtful, efficient, and reproducible experiments that will yield clear and actionable data.

This document is structured to be a practical resource, moving from the foundational knowledge required for study design to detailed, step-by-step protocols for common procedures. We will emphasize the "why" behind each step, fostering a deeper understanding that allows for intelligent adaptation to the specific characteristics of your compound and research question.

Part 1: Foundational Principles for In Vivo Dosing Strategy

The Crucial Role of Physicochemical Properties

Before any in vivo work commences, a thorough understanding of the compound's physicochemical properties is paramount. These properties will dictate formulation strategies and potential routes of administration.

  • Solubility: Is the compound soluble in aqueous solutions at a physiologically relevant pH? Poor solubility is a common hurdle for in vivo studies and often necessitates the use of formulation vehicles.

  • LogP/LogD: The lipophilicity of a compound will influence its absorption, distribution, and ability to cross cell membranes.

  • Stability: The compound's stability in solution and at different pH values will impact formulation and storage.

Mechanism of Action and Target Engagement

A clear understanding of the compound's mechanism of action is essential for designing meaningful in vivo studies.

  • Target Identification: Knowing the molecular target of the inhibitor allows for the development of pharmacodynamic (PD) assays to confirm target engagement in vivo.

  • Signaling Pathway: Understanding the broader signaling pathway provides context for the expected physiological effects and helps in selecting appropriate downstream biomarkers of efficacy.

Below is a generalized diagram of a signaling pathway that could be targeted by a novel inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Inhibitor 864915-61-7 (Novel Inhibitor) Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation ProteinProduction Protein Production GeneExpression->ProteinProduction Translation

Caption: Generalized signaling pathway illustrating inhibitor action.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

The relationship between PK (what the body does to the drug) and PD (what the drug does to the body) is the cornerstone of rational dose selection.

  • Pharmacokinetics (PK): Key parameters include:

    • Absorption: How the drug enters the bloodstream.

    • Distribution: Where the drug goes in the body.

    • Metabolism: How the drug is broken down.

    • Excretion: How the drug is eliminated from the body.

    • Half-life (t½): The time it takes for the drug concentration to decrease by half. This is critical for determining dosing frequency.

  • Pharmacodynamics (PD): This involves measuring the effect of the drug on its target. This could be a change in a biomarker, tumor growth, or another physiological response.

Part 2: Designing the In Vivo Study

Mouse Model Selection

The choice of murine model is dictated by the research question.

  • Syngeneic Models: These models use immunocompetent mice and are ideal for studying immunomodulatory effects of a compound.

  • Xenograft Models: Human cells or tissues are implanted into immunodeficient mice. These are commonly used in cancer research.

  • Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that mimic human diseases.

Dose Range Finding and Maximum Tolerated Dose (MTD)

The initial step in dosing is to determine a safe and tolerable dose range.

  • Dose Escalation Studies: A small cohort of mice is given increasing doses of the compound.

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity. Clinical signs of toxicity can include weight loss, ruffled fur, and changes in behavior. A common endpoint for MTD studies is a 20% loss in body weight.

Route of Administration

The choice of administration route depends on the compound's properties and the desired PK profile.

  • Oral (PO): Convenient but subject to first-pass metabolism.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to rapid absorption.

  • Subcutaneous (SC): Slower, more sustained absorption.

  • Intravenous (IV): 100% bioavailability, but can have a short half-life.

The following diagram illustrates the decision-making process for selecting a route of administration.

G Start Start: Select Route of Administration Solubility Aqueous Solubility? Start->Solubility OralBioavailability Good Oral Bioavailability? Solubility->OralBioavailability Yes Reformulate Consider Reformulation Solubility->Reformulate No RapidEffect Rapid Effect Needed? OralBioavailability->RapidEffect No PO Oral (PO) OralBioavailability->PO Yes SustainedRelease Sustained Release Needed? SC Subcutaneous (SC) SustainedRelease->SC Yes IV Intravenous (IV) SustainedRelease->IV No (Consider for rapid, high exposure) RapidEffect->SustainedRelease No IP Intraperitoneal (IP) RapidEffect->IP Yes

Caption: Decision tree for selecting an administration route.

Part 3: Protocols

Formulation of a Poorly Soluble Compound

For a novel compound with unknown solubility, it is prudent to have a tiered strategy for formulation.

Objective: To prepare a stable and injectable formulation of a novel small molecule inhibitor.

Materials:

  • Novel compound (e.g., 864915-61-7)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Initial Solubility Test: Attempt to dissolve the compound directly in saline or PBS at the desired concentration. If it does not dissolve, proceed to the next step.

  • Cosolvent Formulation: a. Weigh the required amount of the compound into a sterile microcentrifuge tube. b. Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex until the compound is fully dissolved. c. In a separate tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 40% PEG300, 5% Tween 80. d. Add the PEG300/Tween 80 mixture to the dissolved compound and vortex thoroughly. e. Slowly add saline or PBS to the final desired volume while vortexing. f. Visually inspect the solution for any precipitation. If the solution is cloudy, it may be necessary to adjust the ratios of the cosolvents.

  • Final Preparation: a. Once a clear solution is achieved, filter sterilize through a 0.22 µm syringe filter if necessary. b. Store the formulation appropriately based on the compound's stability (e.g., at 4°C, protected from light).

Table 1: Example Formulation Vehicles

Vehicle CompositionNotes
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA common starting point for many poorly soluble compounds.
5% DMSO, 20% Solutol HS 15, 75% SalineSolutol can be an effective solubilizing agent.
10% Cremophor EL, 90% SalineCan be immunogenic in some cases.
Administration Protocols

Animal Welfare Considerations: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Objective: To administer a precise volume of a compound directly into the stomach.

Materials:

  • 20-22 gauge gavage needle with a ball tip

  • 1 mL syringe

  • Formulated compound

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently insert the gavage needle into the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.

  • Dosing: Slowly depress the syringe plunger to administer the compound.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the mouse for any signs of distress after the procedure.

Objective: To administer a compound into the peritoneal cavity.

Materials:

  • 25-27 gauge needle

  • 1 mL syringe

  • Formulated compound

Protocol:

  • Animal Restraint: Restrain the mouse and tilt it slightly downwards to move the organs away from the injection site.

  • Injection Site: The injection should be in the lower right quadrant of the abdomen.

  • Needle Insertion: Insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated.

  • Injection: Slowly inject the compound.

  • Withdrawal: Remove the needle and return the mouse to its cage.

Part 4: Data Collection and Analysis

Table 2: Key Parameters to Monitor in an In Vivo Dosing Study

ParameterFrequency of MeasurementPurpose
Body WeightDaily or 3 times per weekGeneral health and toxicity assessment.
Tumor Volume2-3 times per weekEfficacy assessment in oncology models.
Clinical SignsDailyMonitoring for signs of toxicity (e.g., lethargy, ruffled fur).
Blood SamplesAt defined time pointsPK analysis and biomarker assessment.
Tissue SamplesAt the end of the studyPD analysis (target engagement) and histology.

Part 5: Conclusion and Future Directions

Establishing the correct in vivo dosing regimen for a novel compound is an iterative process. The data gathered from initial dose-finding and efficacy studies will inform the design of subsequent, more definitive experiments. It is crucial to maintain meticulous records and to be prepared to adjust the experimental plan based on the emerging data.

This guide provides a foundational framework for this process. By combining a thorough understanding of the compound's properties with systematic and well-executed in vivo studies, researchers can confidently advance their novel inhibitors through the preclinical pipeline.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Jackson, R. C. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555-1577. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Nonclinical Safety Evaluation of Drug or Biologic Combinations. [Link]

Technical Application Note: Storage, Handling, and Reconstitution of LY3298176 (Tirzepatide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

LY3298176 (Tirzepatide) is a synthetic, 39-amino acid linear peptide functioning as a dual agonist for the Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1) receptors.[1] Structurally, it is modified with a C20 fatty diacid moiety attached via a linker to the lysine residue at position 20.[2] This acylation promotes albumin binding, significantly extending its half-life in vivo.[3][4]

However, this unique structure presents specific handling challenges. The amphiphilic nature of the fatty acid tail combined with the peptide backbone renders LY3298176 susceptible to aggregation, surface adsorption, and hydrolysis if mishandled. This guide provides a rigorous, field-validated protocol for the storage, reconstitution, and experimental handling of LY3298176 to ensure data integrity and reproducibility.

Physicochemical Profile

Understanding the molecule's physical properties is the first step in preventing experimental error.

PropertySpecificationTechnical Note
Molecular Formula C₂₂₅H₃₄₈N₄₈O₆₈Synthetic peptide analog
Molecular Weight ~4813.5 DaLarge peptide; prone to shear stress
Solubility (Water) ≥ 10 mg/mLSoluble in pure water; ionic strength affects solubility
Solubility (PBS) Sparingly Soluble (1-10 mg/mL)Critical: High salt can induce precipitation/micelle formation
Solubility (DMSO) Sparingly Soluble (1-10 mg/mL)Not recommended as primary solvent for biological assays
Key Modification C20 Fatty Diacid (at Lys20)Drives albumin binding; causes plastic adsorption
Isoelectric Point (pI) ~5.0 - 6.0 (Estimated)Avoid pH ranges near pI to prevent precipitation

Storage Requirements

Peptide stability is governed by temperature, moisture, and light. The acylated side chain adds a requirement to minimize oxidation.

Lyophilized State (Powder)[6]
  • Long-Term Storage: -80°C is optimal. Stable for >2 years.

  • Short-Term Storage: -20°C is acceptable for <12 months.

  • Moisture Control: Hydroscopic. Must be stored in a sealed container with desiccant.

  • Light: Protect from light to prevent photo-oxidation of Trp/Met residues.

Reconstituted State (Solution)
  • Temperature: 4°C (Refrigerated).

  • Freezing: DO NOT FREEZE after reconstitution. Freeze-thaw cycles cause ice crystal formation that disrupts the peptide-lipid interaction, leading to irreversible aggregation and loss of potency.

  • Stability Window:

    • Sterile Water:[5][6] Use immediately or within 24 hours.[6]

    • Bacteriostatic Water (0.9% Benzyl Alcohol): Stable for up to 28 days at 4°C.

    • pH buffers (PBS/Tris): Unstable long-term; prone to precipitation.

Reconstitution & Handling Protocol

Safety: Treat as a potent bioactive compound. Wear PPE (gloves, lab coat, safety glasses).[7][8]

Critical Equipment
  • Vials: Use the original glass vial or Low-Protein Binding (LoBind) polypropylene tubes. Standard plasticware may result in up to 20% loss due to adsorption of the fatty acid tail.

  • Solvent: Bacteriostatic Water (for multi-use) or Sterile Water for Injection (SWFI) (for single-use).

Step-by-Step Reconstitution Workflow
  • Equilibration: Remove the lyophilized vial from the freezer and allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes.

    • Why? Opening a cold vial introduces condensation, causing hydrolysis.

  • Solvent Addition:

    • Determine the target concentration (Standard stock: 2.5 mg/mL or 5.0 mg/mL ).

    • Aim the needle/pipette tip toward the glass wall of the vial, not directly onto the powder.

    • Slowly inject the solvent.[9]

  • Dissolution (The "No-Shake" Rule):

    • DO NOT SHAKE. Shaking introduces shear stress and air bubbles, promoting fibrillation (amyloid-like aggregation).

    • Swirl Gently: Rotate the vial in a circular motion on the benchtop for 1-2 minutes.

    • Rest: Let the vial sit undisturbed for 2-5 minutes to allow full solvation.

  • Inspection: Solution must be clear and colorless. If cloudy or particulate matter is visible, do not use.

Visual Workflow (DOT Diagram)

ReconstitutionProtocol Start Lyophilized LY3298176 (-20°C / -80°C) Equilibrate Equilibrate to Room Temp (30 mins, Desiccated) Start->Equilibrate Solvent Select Solvent: Bacteriostatic Water (Stable 28d) OR Sterile Water (Immediate Use) Equilibrate->Solvent AddSolvent Add Solvent Down Vial Wall (Avoid Powder Impact) Solvent->AddSolvent Mix GENTLY SWIRL (Do NOT Shake/Vortex) AddSolvent->Mix Minimizes Shear Stress Inspect Visual Inspection (Clear/Colorless?) Mix->Inspect Store Store at 4°C (Do NOT Freeze) Inspect->Store Yes Discard Discard (Cloudy/Particulates) Inspect->Discard No

Caption: Optimized reconstitution workflow emphasizing temperature equilibration and shear-stress avoidance.

Experimental Application Notes

In Vitro Assays (Cell Culture)
  • Albumin Requirement: Because LY3298176 is designed to bind albumin, serum-free media may artificially increase its potency (free fraction is higher). For physiological relevance, include 0.1% - 1% BSA or FBS in the assay buffer.

  • Plasticware: Use glass-coated plates or pre-block plastic tips with buffer containing BSA to prevent peptide loss during serial dilutions.

In Vivo Administration
  • Vehicle: Bacteriostatic water or sterile saline (0.9% NaCl).

    • Note: If diluting into saline, prepare immediately before injection to avoid "salting out" effects over time.

  • Route: Subcutaneous (SC) is the standard route for metabolic studies.

Mechanistic Context

Understanding the dual agonism helps in designing appropriate controls (e.g., using a pure GLP-1R agonist like Semaglutide as a comparator).

Signaling Pathway Diagram

LY3298176 exhibits biased agonism at the GLP-1 receptor, favoring cAMP generation over


-arrestin recruitment (which reduces receptor internalization/desensitization).[10]

MechanismOfAction Tirzepatide LY3298176 (Tirzepatide) GIPR GIP Receptor (Pancreatic Beta Cell) Tirzepatide->GIPR High Potency GLP1R GLP-1 Receptor (Biased Agonism) Tirzepatide->GLP1R Biased Gs Gs Protein Activation GIPR->Gs GLP1R->Gs Arrestin Beta-Arrestin Recruitment GLP1R->Arrestin Reduced (Biased) AC Adenylyl Cyclase Gs->AC cAMP cAMP (Increase) AC->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion PKA->Insulin Glucagon Glucagon Suppression PKA->Glucagon

Caption: Dual receptor signaling pathway highlighting the biased agonism at GLP-1R which minimizes desensitization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Solution High salt concentration (PBS) or pH near pI.Re-dissolve in pure sterile water or bacteriostatic water first. Ensure pH is neutral (7.4) or slightly basic.
Precipitation after Thawing Freeze-thaw damage.Discard. Do not attempt to re-solubilize by heating or vortexing.
Low Assay Potency Adsorption to plasticware.Switch to LoBind tubes. Add 0.1% BSA to dilution buffers.
Injection Site Reaction Alcohol sensitivity or high volume.Ensure alcohol evaporates if swabbing; verify bacteriostatic water is not expired.

References

  • Coskun, T., et al. (2018). "LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept." Molecular Metabolism, 18, 3-14.

  • Willard, F. S., et al. (2020). "Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist." JCI Insight, 5(17), e140532.

  • Urva, S., et al. (2020). "The novel dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 (GLP-1) receptor agonist tirzepatide transiently delays gastric emptying similarly to selective GLP-1 receptor agonists." Diabetes, Obesity and Metabolism, 22(10), 1886-1891.

  • Cayman Chemical. (2023). "Tirzepatide (sodium salt) Product Information & Solubility."

  • Bachem. (2023). "Handling and Storage Guidelines for Peptides."

Sources

Application Note: Cell Culture Protocols for GLP-1 (7-17) (CAS 864915-61-7)

[1]

Product Profile & Mechanism

CAS Number : 864915-61-7 Chemical Name : Glucagon-Like Peptide 1 (7-17) Sequence : H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-OH Molecular Weight : ~1150.18 g/mol (free base)

Biological Context

The peptide corresponding to CAS 864915-61-7 represents the N-terminal 11 amino acids of the bioactive hormone GLP-1 (7-36) amide. This specific fragment is critical in metabolic research for two reasons:

  • DPP-4 Substrate Specificity : The N-terminal dipeptide (His-Ala) is the primary recognition and cleavage site for Dipeptidyl Peptidase-4 (DPP-4) . This enzyme cleaves the peptide bond between Alanine (Pos 8) and Glutamic Acid (Pos 9), rendering the hormone inactive.

  • Receptor Activation Studies : While the full-length peptide is required for high-affinity binding to the GLP-1 Receptor (GLP-1R), the N-terminal region is essential for receptor activation. This fragment is often used as a control or competitive probe in structural biology and degradation assays.

Mechanism of Action Diagram

The following diagram illustrates the critical degradation pathway relevant to this peptide fragment.

GLP1_MechanismPeptideGLP-1 (7-17)(CAS 864915-61-7)CleavageProteolytic Cleavage(Ala8-Glu9 Bond)Peptide->CleavageSubstrateGLP1RGLP-1 Receptor(Activation)Peptide->GLP1RLow Affinity/Partial Agonism(Context Dependent)DPP4DPP-4 Enzyme(CD26)DPP4->CleavageCatalyzesInactiveInactive Fragment(9-17) + His-AlaCleavage->InactiveRapid Degradation

Caption: Mechanistic pathway of GLP-1 (7-17) highlighting its primary role as a DPP-4 substrate and potential low-affinity interaction with GLP-1R.

Preparation & Handling

Peptides are labile and prone to aggregation, oxidation, and adsorption to surfaces. Strict adherence to reconstitution protocols is required to ensure experimental reproducibility.

Solubility & Stock Solution
SolventSolubilityConcentrationNotes
Sterile Water High1 mM (1.15 mg/mL)Ideal for initial reconstitution.
PBS (pH 7.4) Moderate0.5 mMUse for working dilutions only.
DMSO High>5 mMAvoid if possible to prevent oxidation; use only if water fails.

Critical Handling Steps:

  • Centrifugation : Before opening, centrifuge the vial at 10,000 x g for 2 minutes to pellet the lyophilized powder.

  • Reconstitution : Add sterile, endotoxin-free water to achieve a 1 mM stock .

    • Tip: If the peptide does not dissolve immediately, sonicate briefly (10-15s) or add 1-2 drops of 1% NH4OH (if acidic peptide) or 1% Acetic Acid (if basic). GLP-1 (7-17) is generally soluble in neutral water.

  • Aliquoting : Divide into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage : Store at -80°C (stable for 6 months) or -20°C (1 month).

Experimental Design: Cell Culture Applications

Application A: DPP-4 Stability Assay (Primary Use)

Objective : To measure the half-life of GLP-1 (7-17) in the presence of cells expressing DPP-4 (e.g., Caco-2, HUVEC) or serum.

  • Cell Lines : Caco-2 (Colorectal), HUVEC (Endothelial), or HepG2.

  • Concentration Range : 1 µM – 10 µM.

  • Readout : LC-MS/MS quantification of the parent peptide vs. the (9-17) metabolite.

Application B: Metabolic Signaling (cAMP)

Objective : To assess if the N-terminal fragment elicits any partial agonism or competitive antagonism on GLP-1R.

  • Cell Lines : INS-1 (Rat Insulinoma), MIN6, or HEK-293 transfected with GLP-1R.

  • Concentration Range : 10 nM – 1000 nM.

  • Control : Full length GLP-1 (7-36) amide (Positive Control).

Standard Operating Protocol (SOP)

Workflow: Peptide Treatment in INS-1 Cells

This protocol describes the treatment of insulin-secreting beta-cells to test stability or signaling effects.

Reagents Required[1]
  • INS-1 Cell Culture Medium (RPMI-1640 + 10% FBS + 50 µM 2-mercaptoethanol).

  • Assay Buffer: Krebs-Ringer Bicarbonate Hepes (KRBH) buffer + 0.1% BSA (Fatty acid free).

  • DPP-4 Inhibitor (e.g., Sitagliptin, 10 µM) – Optional, for negative control.

  • CAS 864915-61-7 Stock (1 mM).

Step-by-Step Methodology

Phase 1: Cell Seeding (Day -1)

  • Seed INS-1 cells in 24-well plates at a density of 2.5 x 10^5 cells/well .

  • Incubate overnight at 37°C, 5% CO2.

Phase 2: Starvation & Preparation (Day 0) 3. Aspirate culture medium and wash cells 1x with warm PBS. 4. Add 500 µL of Glucose-free KRBH buffer (containing 0.1% BSA) to each well. 5. Incubate for 2 hours at 37°C to normalize basal insulin/cAMP levels.

  • Note: BSA prevents peptide adsorption to plasticware.

Phase 3: Treatment 6. Prepare 2x Working Solutions of CAS 864915-61-7 in KRBH buffer.

  • Low Dose: 200 nM (Final 100 nM).
  • High Dose: 2 µM (Final 1 µM).
  • Optional : Pre-incubate selected wells with Sitagliptin (10 µM) for 30 mins to block DPP-4 activity.
  • Add 500 µL of 2x Peptide solution to the wells (Total Vol = 1 mL).
  • Incubate for the desired timecourse:
  • Signaling (cAMP): 15 – 30 minutes.
  • Stability/Degradation: 0, 30, 60, 120, 240 minutes.

Phase 4: Sample Collection 10. For Signaling : Aspirate buffer immediately, lyse cells with 0.1M HCl (for ELISA) or specific Lysis Buffer. 11. For Stability : Collect 100 µL of supernatant at each time point.

  • Stop Reaction: Immediately add TFA (to 1% final) or boil for 5 mins to inactivate proteases.
  • Store supernatants at -80°C until LC-MS analysis.
Experimental Workflow Diagram

Protocol_Workflowcluster_readoutReadout SelectionSeedSeed INS-1 Cells(24h prior)StarveStarvation(2h in KRBH + BSA)Seed->StarveTreatPeptide Treatment(+/- DPP-4 Inhibitor)Starve->TreatIncubateIncubation(15 min - 4 hrs)Treat->IncubateAnalysis1Supernatant Analysis(LC-MS for Stability)Incubate->Analysis1Collect MediaAnalysis2Cell Lysis(cAMP/Insulin Assay)Incubate->Analysis2Lyse Cells

Caption: Step-by-step experimental workflow for GLP-1 (7-17) treatment in metabolic cell lines.

Data Analysis & Troubleshooting

Expected Results
  • Stability : In the absence of DPP-4 inhibitors, GLP-1 (7-17) should degrade rapidly (t1/2 < 30 mins in serum-containing media). The presence of Sitagliptin should extend the half-life significantly.

  • Signaling : Expect minimal cAMP generation compared to full-length GLP-1. If high activity is observed, check for contamination with full-length peptide.

Troubleshooting Guide
IssuePossible CauseSolution
Peptide Precipitation High concentration or incorrect pH.Reconstitute in water first; ensure BSA is present in assay buffer to prevent aggregation.
Rapid Degradation Endogenous DPP-4 or NEP activity.Add protease inhibitor cocktail (Diprotin A or Sitagliptin) if stability is not the variable being tested.
No Signal (LC-MS) Adsorption to plastic.Use LoBind tubes and pipette tips; always include 0.1% BSA or 0.05% Tween-20 in buffers.

References

  • Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. Link

  • Baggio, L. L., & Drucker, D. J. (2007). Biology of Incretins: GLP-1 and GIP. Gastroenterology. Link

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides.[2][3] Link

  • Green, B. D., et al. (2004). Degradation of GLP-1 by pancreatic beta-cells. Diabetes, Obesity and Metabolism.[4][5] Link

Troubleshooting & Optimization

Technical Support Center: Enhancing the Long-Term Stability of Tirzepatide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tirzepatide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of Tirzepatide during long-term storage for experimental use. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your research materials.

Understanding Tirzepatide's Inherent Stability Characteristics

Tirzepatide is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It is a 39-amino acid peptide analog of GIP, which has been chemically modified by the attachment of a C20 fatty diacid moiety to enhance its half-life.[2][] This structural complexity, while beneficial for its therapeutic action, also presents unique stability challenges. Like many peptide-based therapeutics, Tirzepatide is susceptible to various degradation pathways that can compromise its potency, safety, and overall performance in experimental settings.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Tirzepatide.

1. What is the optimal storage temperature for lyophilized Tirzepatide powder?

For long-term storage, lyophilized Tirzepatide powder should be kept in a refrigerator at temperatures between 2°C and 8°C (36°F and 46°F).[6][7][8] Some research-grade suppliers indicate that it can be stable for up to two years under these conditions.[9][10] For even longer-term storage, some sources suggest freezing the lyophilized powder.[10]

2. How should I store Tirzepatide after reconstitution?

Once reconstituted, Tirzepatide solution is significantly less stable than the lyophilized powder and must be refrigerated at 2°C to 8°C.[6][8] The recommended usage period after reconstitution is typically up to 30 days, although some sources suggest it may be stable for up to 6 weeks when properly refrigerated and protected from light.[9][10] It is crucial to avoid repeated freeze-thaw cycles of the reconstituted solution, as this can degrade the peptide structure.[6]

3. Why is protecting Tirzepatide from light important?

Exposure to light can induce photodegradation, a process that can damage the peptide's structure and lead to the formation of impurities.[4] Therefore, it is recommended to store both lyophilized powder and reconstituted solutions in their original cartons or in light-blocking containers.[6][11][12]

4. What are the primary degradation pathways for Tirzepatide?

The main chemical degradation pathways for Tirzepatide and other GLP-1 analogs include oxidation, deamidation, hydrolysis, and aggregation.[4][5][13] These processes can lead to a loss of biological activity and the formation of potentially immunogenic impurities.

5. Can I store Tirzepatide at room temperature?

Unopened, commercially available Tirzepatide pens can be stored at room temperature (up to 30°C or 86°F) for a limited period, typically up to 21 days.[11][14] However, for research-grade Tirzepatide, it is strongly advised to adhere to refrigerated storage conditions to ensure maximal stability and experimental consistency.

6. What is the significance of lyophilization for Tirzepatide stability?

Lyophilization, or freeze-drying, is a common technique used to enhance the stability and shelf-life of peptide therapeutics like Tirzepatide.[9][15] By removing water, this process significantly slows down degradation reactions that occur in aqueous solutions, such as hydrolysis.[16][17] This makes lyophilized powder the preferred form for long-term storage and shipping.[15]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during Tirzepatide research.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Potential Cause 1: Improper Storage Temperature.

    • Troubleshooting Steps:

      • Verify that your refrigerator or freezer maintains a consistent temperature within the recommended range (2°C to 8°C for refrigeration).[6][7] Use a calibrated thermometer to monitor the temperature.

      • Avoid storing Tirzepatide in refrigerator doors, where temperature fluctuations are more common.[6][12]

      • If you suspect temperature excursions have occurred, it is best to use a new, properly stored vial for your experiments to ensure data integrity.

  • Potential Cause 2: Degradation After Reconstitution.

    • Troubleshooting Steps:

      • Always use a high-purity, sterile reconstitution solvent, such as Bacteriostatic Water for Injection, as recommended by the supplier.

      • Prepare reconstituted solutions fresh whenever possible. If you must store a reconstituted solution, do so at 2°C to 8°C and use it within the recommended timeframe.[8]

      • Visually inspect the reconstituted solution for any signs of precipitation or cloudiness, which could indicate aggregation or other forms of degradation.[6]

  • Potential Cause 3: Photodegradation.

    • Troubleshooting Steps:

      • Ensure that both the lyophilized powder and the reconstituted solution are consistently protected from light by storing them in their original packaging or in amber vials.[6][11]

      • Minimize the exposure of your samples to ambient light during experimental procedures.

Issue 2: Presence of Impurities or Degradation Products in Analytical Assays
  • Potential Cause 1: Oxidation.

    • Scientific Rationale: Certain amino acid residues in peptides are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.[4]

    • Troubleshooting Steps:

      • Minimize headspace in vials to reduce exposure to oxygen.

      • Consider purging vials with an inert gas like nitrogen or argon before sealing for long-term storage.

      • Include antioxidants, such as ascorbic acid, in your formulation, but ensure they are compatible with your experimental system.[18]

      • Use high-purity water and reagents to minimize contaminants that can catalyze oxidation.

  • Potential Cause 2: Deamidation.

    • Scientific Rationale: Asparagine and glutamine residues can undergo deamidation, leading to the formation of acidic variants and altering the peptide's structure and function.[4] This process is often pH and temperature-dependent.

    • Troubleshooting Steps:

      • Control the pH of your reconstituted solutions. The optimal pH for peptide stability varies, but maintaining a consistent pH with a suitable buffer system (e.g., citrate or phosphate) is crucial.[16][17][19]

      • Strictly adhere to recommended storage temperatures, as deamidation rates increase with temperature.[4]

Issue 3: Aggregation and Precipitation
  • Scientific Rationale: Peptide aggregation, the formation of dimers and higher-order structures, is a common stability issue that can be triggered by factors like temperature stress, agitation, and pH changes.[20] Aggregation can lead to loss of efficacy and may induce an immunogenic response.[21]

  • Troubleshooting Steps:

    • Formulation Optimization:

      • The inclusion of stabilizing excipients can significantly reduce aggregation.[22][23] Consider incorporating sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or surfactants (e.g., polysorbates) into your formulation, though their use must be validated for your specific application.[22][24]

    • Handling and Reconstitution:

      • When reconstituting the lyophilized powder, gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, which can induce mechanical stress and promote aggregation.

    • Analytical Monitoring:

      • Regularly monitor for aggregation using techniques like Size Exclusion Chromatography (SEC).[20]

Experimental Protocols and Data Visualization

Protocol 1: Basic Long-Term Stability Study Protocol

This protocol outlines a fundamental approach to assessing the long-term stability of a Tirzepatide formulation.

  • Sample Preparation:

    • Prepare your Tirzepatide formulation, including any stabilizing excipients.

    • Aliquot the formulation into multiple vials to avoid repeated sampling from a single vial.

  • Storage Conditions:

    • Store the vials under the desired long-term storage condition (e.g., 2-8°C).

    • For accelerated stability studies, store additional vials at a higher temperature (e.g., 25°C or 40°C) as per ICH guidelines.[25][26]

  • Time Points for Analysis:

    • Establish a schedule for sample analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Methods:

    • At each time point, analyze a vial for the following:

      • Appearance: Visually inspect for color changes, clarity, and precipitation.

      • Purity and Degradants: Use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[27][28]

      • Aggregation: Analyze using Size Exclusion Chromatography (SEC).[20]

      • Potency: If a suitable bioassay is available, assess the biological activity.

Protocol 2: RP-HPLC Method for Purity Assessment

This is a generalized RP-HPLC method for assessing the purity of Tirzepatide and detecting degradation products.

  • Column: A C18 column suitable for peptide analysis (e.g., Agilent ZORBAX RRHD 300 Å StableBond C18).[13]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time (e.g., 20% to 80% B over 15 minutes).[5]

  • Flow Rate: Typically 0.4-1.0 mL/min.[5][28]

  • Detection: UV detection at a suitable wavelength (e.g., 234 nm).[28]

  • Column Temperature: Elevated temperatures (e.g., 60°C) can improve peak shape for large peptides.[5]

Data Presentation

Table 1: Recommended Storage Conditions for Tirzepatide

FormTemperatureDurationKey Considerations
Lyophilized Powder 2°C to 8°C (36°F to 46°F)Up to 2 years[9][10]Protect from light. Avoid moisture.
Reconstituted Solution 2°C to 8°C (36°F to 46°F)Up to 30 days[8][9]Protect from light. Do not freeze.[6]
Room Temperature (Unopened Commercial Product) Up to 30°C (86°F)Up to 21 days[11][14]For occasional, short-term storage. Not recommended for research-grade material.
Visualizations

cluster_degradation Degradation Pathways Tirzepatide Native Tirzepatide Oxidation Oxidation (e.g., on Trp, Tyr, His residues) Tirzepatide->Oxidation Exposure to O2, light, metal ions Deamidation Deamidation (Asn, Gln residues) Tirzepatide->Deamidation pH, temperature Aggregation Aggregation (Dimers, Oligomers) Tirzepatide->Aggregation Temperature stress, agitation, pH shifts Hydrolysis Hydrolysis (Peptide bond cleavage) Tirzepatide->Hydrolysis Aqueous environment, extreme pH start Start: Prepare Tirzepatide Formulation aliquot Aliquot into Vials start->aliquot storage Store at Defined Conditions (e.g., 2-8°C, 25°C/60%RH) aliquot->storage timepoint Pull Samples at Scheduled Time Points storage->timepoint analysis Perform Analytical Tests (Appearance, RP-HPLC, SEC) timepoint->analysis data Analyze Data and Determine Shelf-Life analysis->data data->timepoint Continue to next time point end End of Study data->end

Caption: Workflow for a long-term stability study.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - OUCI. OUCI.
  • Degradation Pathways and Impurity Formation in GLP-1 therapeutics: Liraglutide, Semaglutide, and Tirzep
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC.
  • Use of excipients to control aggregation in peptide and protein formul
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
  • Lyophilized Tirzepatide: What It Is, How It Works, And More.
  • How Long Does Tirzepatide Last in the Fridge? - Doctronic.ai. Doctronic.ai.
  • Peptide Stability in Formul
  • Impurity Profiling of Tirzepatide Under Stress Conditions Using Agilent Pro iQ Plus. Agilent.
  • The Do's and Don'ts of Tirzepatide Refriger
  • Peptides as functional excipients for drug delivery. ScienceDirect.
  • Lyophilized Tirzepatide: Everything You Need To Know.
  • How Long Does Tirzepatide Last in the Fridge? (Full Guide for Safe Storage, Potency & Peace of Mind). Blue Medical Spa.
  • Use of excipients to control aggregation in peptide and protein formulations.
  • Recent trends in stabilising peptides and proteins in pharmaceutical formulation – considerations in the choice of excipients. Taylor & Francis Online.
  • Tirzep
  • Peptide Stability Testing - Ensure Accuracy & Reliability. Peptide Stability Testing.
  • Does Tirzepatide Need Refriger
  • 10 Tips on Storing and Refrigerating Tirzep
  • Impurity Profiling of Tirzepatide Under Stress Conditions | LabRulez LCMS. LabRulez.
  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Neurelis.
  • QbD Approach for Analysis of Tirzepatide in its Bulk and Marketed Formulation by Stability Indic
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC.
  • Optimized HPLC method development of Tirzep
  • Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent.
  • What Are the FDA Requirements for Peptide Characteriz
  • How Long Does Tirzepatide Last in the Fridge? - Real Peptides. Real Peptides.
  • Overview of Tirzep
  • Tirzepatide Patient Information.docx.
  • Method development and validation of tirzepatide in bulk and pharmaceutical dosage form by using RP-HPLC. Journals.
  • CMC Regulatory Experiences and Expectations for Peptides. US Pharmacopeia (USP).
  • Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent.
  • Comprehensive review of tirzepatide: Mechanism, chemistry, analytical method, and clinical development in diabetes management. Journal of Medical and Clinical Research.
  • ANALYTICAL TECHNIQUES FOR TIRZEPATIDE: A REVIEW ON CURRENT HPLC AND FLUORIMETRY METHODS WITH FUTURE UV SPECTROSCOPY PROSPECTS. Rai University.
  • Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1.
  • Aggregate Analysis of Tirzepatide Using a Biozen™ dSEC-1 SEC Column. Phenomenex.
  • What is Tirzep
  • About - Lyophilized Tirzepatide.
  • What is the mechanism of action of Tirzepatide?.
  • Tirzepatide | C225H348N48O68 | CID 156588324. PubChem.
  • Proteins & Peptides Stability Testing.
  • tirzepatide | dual GIP/GLP-1 receptor agonist | CAS 2023788-19-2 | Buy LY-3298176; Mounjaro

Sources

Navigating the Stability of LY3298176 (Tirzepatide): A Technical Guide to Minimizing Oxidation and Deamidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical troubleshooting advice for researchers working with LY3298176 (Tirzepatide). As a complex synthetic peptide, maintaining the structural integrity of Tirzepatide is paramount for reliable experimental outcomes. This document addresses the two most common chemical degradation pathways for peptides—oxidation and deamidation—offering preventative strategies and solutions to ensure the stability and efficacy of your research-grade material.

Understanding the Challenge: The Susceptibility of Tirzepatide to Degradation

LY3298176 (Tirzepatide) is a 39-amino-acid dual GIP and GLP-1 receptor agonist. Its intricate structure, which includes a C20 fatty diacid moiety, is crucial for its biological activity and extended half-life. However, like all peptides, it is susceptible to chemical modifications that can compromise its function. The two primary non-enzymatic degradation pathways of concern are oxidation and deamidation.

Identifying the Hotspots: Susceptible Residues in the Tirzepatide Sequence

To effectively mitigate degradation, it is essential to first identify the amino acid residues that are most vulnerable. The sequence of Tirzepatide contains several such residues.

Amino Acid Sequence of Tirzepatide: Y-Aib-E-G-T-F-T-S-D-Y-S-I-Aib-L-D-K-I-A-Q-K-A-F-V-Q-W-L-I-A-G-G-P-S-S-G-A-P-P-P-S

  • Susceptible to Oxidation:

    • Tryptophan (W) at position 25: The indole side chain of tryptophan is highly susceptible to oxidation. Forced degradation studies have identified the tryptophan residue as a primary site of oxidation in Tirzepatide.[1][2]

    • Tyrosine (Y) at positions 1 and 10: The phenolic side chain of tyrosine can be oxidized, although generally to a lesser extent than tryptophan.

    • Histidine (H): While not present in the Tirzepatide sequence, it is another amino acid generally susceptible to oxidation in peptides.

  • Susceptible to Deamidation:

    • Glutamine (Q) at positions 19 and 24: The amide group in the side chain of glutamine can undergo hydrolysis to form glutamic acid. However, the deamidation of glutamine is a significantly slower process compared to asparagine.[3][4] Forced degradation studies on Tirzepatide have shown negligible deamidation over 24 days under alkaline stress, underscoring the lower reactivity of its glutamine residues.[2]

    • Asparagine (N): While not present in the Tirzepatide sequence, asparagine is highly prone to deamidation, which proceeds much faster than glutamine.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with Tirzepatide, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency in In Vitro Assays Oxidation of the Tryptophan (W25) residue leading to altered receptor binding.- Prepare fresh solutions for each experiment. - Use deoxygenated buffers. - Consider adding a non-interfering antioxidant like L-methionine to your stock solutions.[5] - Store stock solutions at -80°C in small, single-use aliquots.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Oxidative degradation products eluting near the main peak. These can include mono-, di-, and tri-oxidized species.[1][6]- Confirm the identity of new peaks by mass spectrometry. Oxidized species will show mass increases of +16, +32, or +48 Da.[1][6] - Optimize storage and handling conditions (see FAQs below). - If using buffers prone to generating reactive oxygen species (e.g., phosphate buffers in the presence of metal ions), consider switching to a different buffer system like Tris or citrate.
Variability Between Experimental Replicates Inconsistent sample handling leading to varying levels of degradation.- Standardize your entire workflow, from reconstitution to final use. - Ensure all solutions are prepared using high-purity water and reagents. - Minimize the time samples spend at room temperature.
Shift in pH of Stock Solutions Over Time Absorption of atmospheric CO2, especially in poorly buffered solutions.- Use a robust buffering system at an appropriate concentration (e.g., 20-50 mM). - Store solutions in tightly sealed vials with minimal headspace.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of LY3298176 in a research setting.

Storage and Handling

Q1: What are the optimal storage conditions for lyophilized Tirzepatide powder?

A1: For long-term stability, lyophilized Tirzepatide should be stored at -20°C or, ideally, at -80°C in a desiccated environment. This minimizes both oxidation and deamidation by limiting molecular mobility and exposure to moisture.

Q2: How should I reconstitute and store Tirzepatide stock solutions?

A2: Reconstitute lyophilized Tirzepatide in a high-purity, sterile buffer. For research applications, a common practice is to dissolve the peptide in a small amount of a suitable organic solvent like DMSO, followed by dilution with an appropriate aqueous buffer.[7]

  • Recommended Buffers: The commercial formulation of Mounjaro® uses a sodium phosphate buffer at a pH of 6.5-7.5. For research purposes, consider using buffers such as:

    • Tris-HCl: A common biological buffer, but be aware that its pH is temperature-dependent.

    • Citrate Buffer: Can be a good choice, especially if metal ion-catalyzed oxidation is a concern, as citrate can chelate metal ions.

    • Phosphate Buffer: While widely used, it can sometimes contribute to oxidative stress in the presence of trace metal ions. If using phosphate buffer, ensure high purity and consider the addition of a chelating agent like EDTA.

  • Storage of Stock Solutions: After reconstitution, it is crucial to aliquot the stock solution into small, single-use volumes and store them at -80°C.[8] This prevents multiple freeze-thaw cycles, which can lead to peptide aggregation and degradation.

Q3: For how long can I store Tirzepatide solutions?

A3: For reconstituted aliquots stored at -80°C, it is best practice to use them within a few weeks to a month to ensure maximal activity. For short-term storage (a few days), solutions can be kept at 4°C. Avoid storing solutions at room temperature for extended periods.

Minimizing Oxidation

Q4: What are the main factors that accelerate the oxidation of Tirzepatide?

A4: The primary factors are:

  • Exposure to Oxygen: Dissolved oxygen in buffers is a key contributor.

  • Presence of Metal Ions: Transition metals like copper and iron can catalyze the formation of reactive oxygen species (ROS).[9]

  • Light Exposure: UV and visible light can promote the oxidation of aromatic residues like tryptophan.[10]

  • pH: Studies have shown that Tirzepatide is most susceptible to oxidation at a pH of 5.[6][11]

Q5: How can I actively prevent oxidation during my experiments?

A5:

  • Deoxygenate Buffers: Before reconstituting your peptide, degas your buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum system.

  • Use High-Purity Reagents: Use high-purity water and buffer components to minimize contamination with metal ions.

  • Add Chelating Agents: Consider adding a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) to your buffers to sequester any trace metal ions.

  • Incorporate Antioxidants: For non-clinical research applications, adding a sacrificial antioxidant can be very effective. L-methionine is a good option as it is readily oxidized and can protect the tryptophan residue in Tirzepatide.[5] A starting concentration of 1-5 mM can be considered.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in foil to protect them from light.

Minimizing Deamidation

Q6: What conditions promote the deamidation of Tirzepatide?

A6: Deamidation is primarily influenced by:

  • pH: The rate of deamidation increases significantly at neutral to alkaline pH (pH > 7).[3][4]

  • Temperature: Higher temperatures accelerate the rate of deamidation.[12]

  • Ionic Strength: The ionic strength of the buffer can also influence the rate of deamidation.[12]

Q7: How can I minimize deamidation in my experiments?

A7:

  • pH Control: Whenever possible, maintain the pH of your solutions in the slightly acidic to neutral range. The commercial formulation is buffered to a pH of 6.5-7.5, which represents a balance of stability and physiological compatibility. For storage, a slightly more acidic pH may be beneficial for minimizing deamidation, but this must be balanced with potential impacts on solubility and oxidation.

  • Temperature Control: Keep solutions on ice during experiments and store them at -80°C for the long term.

  • Buffer Selection: Certain buffer species can influence the rate of deamidation. It is advisable to consult literature specific to your experimental system.

Experimental Protocols

Protocol 1: Preparation of Tirzepatide Stock Solution for In Vitro Assays
  • Equilibrate: Allow the lyophilized Tirzepatide vial to come to room temperature before opening to prevent condensation.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Reconstitute the peptide in a sterile, deoxygenated buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl). For enhanced stability, consider adding 0.1 mM EDTA.

    • Pipette the buffer gently down the side of the vial and swirl to dissolve. Avoid vigorous shaking or vortexing.

  • Concentration Determination: Determine the precise concentration of the stock solution using a validated method such as UV spectrophotometry at 280 nm or a specific HPLC assay.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and store them at -80°C.

Protocol 2: Monitoring Tirzepatide Stability by RP-HPLC
  • Sample Preparation: Prepare samples of Tirzepatide under different conditions (e.g., different pH, temperature, or after exposure to an oxidizing agent like H2O2).

  • Chromatographic Separation:

    • Use a C18 reversed-phase column suitable for peptide analysis.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm.

  • Analysis:

    • The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

    • For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

Visualizing Degradation Pathways

Oxidation of Tryptophan

The indole ring of the tryptophan residue at position 25 is a primary target for oxidation, leading to various oxidation products.

Oxidation Tirzepatide Tirzepatide (W25) Oxidized1 Mono-oxidized Tirzepatide (+16 Da) Tirzepatide->Oxidized1 [O] Oxidized2 Di-oxidized Tirzepatide (+32 Da) Oxidized1->Oxidized2 [O]

Caption: Oxidation pathway of the Tryptophan residue in Tirzepatide.

Deamidation of Glutamine

The side-chain amide of glutamine can undergo hydrolysis to form glutamic acid. This process is generally slower than asparagine deamidation.

Deamidation Glutamine Tirzepatide (Q19, Q24) GlutamicAcid Deamidated Tirzepatide (E19, E24) Glutamine->GlutamicAcid H₂O -NH₃

Sources

Technical Guide: Optimizing Yield in Liraglutide (CAS 864915-61-7) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Greasy" Peptide Challenge

The synthesis of CAS 864915-61-7 (Liraglutide) represents a distinct challenge in modern peptide chemistry. Unlike standard linear peptides, this GLP-1 analog contains a critical "branching" modification: a C-16 fatty acid (palmitic acid) attached via a


-glutamic acid spacer to Lysine-26.

The Core Problem: The combination of a 31-mer aggregation-prone backbone and a highly lipophilic side chain creates a "solubility paradox." The backbone aggregates in standard solvents, while the side chain demands lipophilic conditions.

This guide moves beyond basic protocols to address the causality of failure —specifically focusing on aggregation zones, orthogonal deprotection efficiency, and aspartimide suppression.

Phase I: Backbone Assembly & Aggregation Control

The sequence of Liraglutide (Arg34-GLP-1[7-37]) contains three known "difficult sequences" prone to


-sheet formation, leading to incomplete coupling and deletion sequences (des-peptides).
The Protocol: Breaking the Sheets

Recommendation: Do not use standard Wang resin. Use ChemMatrix (CM) or Polyethylene Glycol (PEG) based resins. These swell better in the solvating environments required for long peptides.

Critical Reagent Substitution Table:

Residue PairStandard ReagentOptimized Reagent Mechanistic Rationale
Resin Wang / 2-CTCH-Gly-ChemMatrix Superior swelling in DCM/DMF/TFA; prevents chain collapse.
Gly16-Gln17 Fmoc-AA-OHFmoc-Val-Ser(psiMe,Mepro)-OH Pseudoproline dipeptide disrupts 2° structure (

-sheets).
Phe13-Thr14 Fmoc-AA-OHFmoc-Phe-Thr(psiMe,Mepro)-OH Prevents aggregation in the central hydrophobic core.
Coupling HBTU/DIEADIC/Oxyma Pure Reduces racemization (His7) and suppresses aspartimide formation.
Troubleshooting Incomplete Couplings

If Kaiser tests are positive after double coupling:

  • Switch Solvent: Use a 1:1 mixture of DMF and DMSO (chaotropic effect) or NMP.

  • Temperature: Elevate coupling temperature to 50°C (except for His and Cys).

  • Caps: Acetylate unreacted amines immediately to prevent "deletion sequences" (n-1 impurities) which are impossible to purify later.

Phase II: The "Make or Break" – Lys26 Side Chain Attachment[1]

This is the most frequent failure point. You must orthogonally protect Lys26 to allow selective deprotection without affecting the N-terminal Fmoc or side-chain tBu groups.

Strategy: Alloc vs. ivDde

While ivDde is cheaper, Alloc (Allyloxycarbonyl) is the superior choice for Liraglutide.

  • Why? ivDde removal requires Hydrazine. Hydrazine is a strong nucleophile that aggressively promotes Aspartimide formation at Asp9-Val10 and Asp15-Val16 sites.

  • Alloc Removal: Uses Pd(PPh

    
    )
    
    
    
    , which is neutral and chemically orthogonal to the sensitive Asp residues.
Validated Workflow (DOT Visualization)

Liraglutide_SideChain Start Fmoc-Lys(Alloc)-Resin (Backbone Complete) AllocDep Alloc Removal (Pd(PPh3)4 / PhSiH3) Start->AllocDep Selective Deprotection Wash DTC / Sodium Diethyldithiocarbamate (Copper Scavenger Wash) AllocDep->Wash Remove Pd Coupling Coupling Side Chain Pal-Glu(OSu)-OtBu Wash->Coupling Acylation Check Kaiser Test (Must be Negative) Coupling->Check Check->Coupling Fail (Repeat) Final Fmoc Removal (N-term) & Global Cleavage Check->Final Success

Figure 1: Orthogonal deprotection and side-chain attachment workflow. Note the critical copper scavenger wash to remove Palladium, which can otherwise catalyze side reactions or contaminate the final drug substance.

The "Palmitoyl" Coupling Protocol

Reagent: Palmitoyl-Glu(OSu)-OtBu (Activated ester is preferred over free acid coupling to avoid over-activation).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is mandatory. The fatty acid tail is insoluble in pure DMF.

  • Base: DIPEA (5 eq).

  • Time: React for 4–16 hours. The steric bulk of the resin-bound peptide slows down the kinetics significantly.

Phase III: Impurity Control (Aspartimide & Racemization)

The Aspartimide Threat (Mass -18 Da)

Liraglutide contains Asp residues. Under basic conditions (Piperidine during Fmoc removal), the Asp side chain attacks the backbone amide, forming a cyclic imide.

  • Symptom: Mass spec shows [M-18] peaks.

  • Solution: Add 0.1 M HOBt or Oxyma Pure to your 20% Piperidine deprotection solution. The acidity suppresses the ring-closure mechanism without inhibiting Fmoc removal.

Histidine Racemization (His7)

The N-terminal His7 is prone to racemization during coupling.

  • Solution: Use Collidine instead of DIPEA as the base for the His coupling. Use DIC/Oxyma activation.[1][2] Keep temperature < 25°C .

Troubleshooting & FAQ

Q1: My crude yield is high, but the purity is <40%. The main impurity is +128 Da.

  • Diagnosis: This is likely a non-cleaved protecting group or a "deletion" where a specific residue was missed. However, in Liraglutide synthesis, check for incomplete Alloc removal . If the Alloc group remains, the side chain will not couple, or if the Pd scavenger wasn't effective, you might have adducts.

  • Action: Ensure your Pd(PPh

    
    )
    
    
    
    is fresh (yellow, not black). Perform the Alloc removal twice.

Q2: The peptide precipitates during ether workup and won't re-dissolve for HPLC.

  • Diagnosis: The Palmitoyl chain makes the peptide behave like a surfactant.

  • Action: Do not use pure water/acetonitrile for the initial dissolution.

    • Dissolution Buffer: Use 60% Acetic Acid or water containing 10-20% TFE (Trifluoroethanol) to break the hydrophobic aggregation.

    • HPLC Column: Use a C8 column (instead of C18) or a C4 column . C18 often retains the lipid tail too strongly, leading to peak broadening and loss of yield.

Q3: I see a "doublet" peak on HPLC with identical mass.

  • Diagnosis: This is likely Racemization (D-His Liraglutide) or Aspartimide hydrolysis (alpha vs beta-Asp peptides).

  • Action:

    • If peaks are close: Likely Racemization. Optimize His coupling (low temp, Collidine).

    • If peaks are separated: Likely Beta-Asp. Use HOBt in deprotection cocktail.

Diagnostic Logic Tree

Troubleshooting Problem Low Yield / Purity CheckMS Check Mass Spec Problem->CheckMS MassMinus18 Mass [M-18] (Aspartimide) CheckMS->MassMinus18 MassPlusChain Mass Correct (Broad Peak) CheckMS->MassPlusChain MassLow Mass [M-SideChain] (Missing Palmitoyl) CheckMS->MassLow Sol1 Add 0.1M HOBt to Piperidine Deprotection MassMinus18->Sol1 Fix Sol2 Switch to C8 Column Use TFE in Buffer MassPlusChain->Sol2 Fix Sol3 Check Alloc Removal Check Pd Quality MassLow->Sol3 Fix

Figure 2: Rapid diagnostic logic for common Liraglutide synthesis anomalies.

References

  • Novo Nordisk A/S. (2021). Method for preparing liraglutide via a solid phase peptide synthesis.[1][3][4] WO2021007703A1.

  • Bode, J. W., et al. (2020).[5] Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.[5][6] Nature Communications.[5]

  • Albericio, F., et al. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega.

  • FDA. (2021).[3] Quality Considerations in Solid Phase Peptide Synthesis: A Case Study with Liraglutide.

  • Behrendt, R., et al. (2016).[6] Preventing aspartimide formation in Fmoc SPPS of Gly containing peptides. Journal of Peptide Science.[6]

Sources

Technical Support Center: Optimizing Receptor Binding Assays for CAS 864915-61-7

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: CAS 864915-61-7 (H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-OH) Common Name: GLP-1 (7-17) Fragment / N-terminal GLP-1 Residues Target: Glucagon-Like Peptide-1 Receptor (GLP-1R) Application: Receptor Binding Affinity Studies, Competitive Binding Assays[1]

Part 1: Executive Summary & Technical Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with truncated peptide ligands like CAS 864915-61-7 presents unique challenges compared to small molecules. This peptide corresponds to the N-terminal 11 amino acids of the active GLP-1 sequence (residues 7-17 of the full proglucagon-derived peptide).[1] This N-terminal region is critical for receptor activation but is also highly susceptible to non-specific binding (NSB) and proteolytic degradation (specifically by DPP-4).[1]

High background noise in these assays usually stems from three distinct failures:

  • Surface Adsorption: The peptide sticks to the assay plate or filtration material rather than the receptor.[1]

  • Ligand Instability: Proteolysis creates heterogeneous fragments that interfere with binding equilibrium.[1]

  • Inadequate Wash Steps: Failure to remove low-affinity interactions due to improper buffer ionic strength.[1]

The following guide provides a self-validating system to eliminate these noise sources.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: High Non-Specific Binding (NSB)[1][2]

Q: My signal-to-noise ratio is poor (< 3:1). How do I stop the peptide from sticking to the plate/filter? A: Peptides with hydrophobic residues (like Phe and Val in this sequence) avidly adsorb to plastics.[1]

  • The Fix: You must block the surfaces before and during the assay.[1]

    • Filtration Assays (Radioligand): Pre-soak glass fiber filters (GF/B or GF/C) in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour at 4°C. PEI neutralizes the negative charge of the glass fibers, repelling the positively charged residues (His) of the peptide.[1]

    • Plate-Based Assays (SPA/TR-FRET): Use "Low-Binding" polypropylene plates.[1] Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your assay buffer.[1]

    • Critical Check: Ensure your BSA is "Fatty Acid-Free" to prevent lipid interference with the receptor's transmembrane domain.[1]

Q: I see high background even in the presence of excess cold competitor. Why? A: This "un-displaceable" signal suggests the "hot" ligand is physically trapped or precipitated, not bound to the receptor.[1]

  • The Fix:

    • Solubility Check: CAS 864915-61-7 can aggregate at high concentrations.[1] Dissolve the stock in 100% DMSO or dilute acid (acetic acid), then dilute into the assay buffer.[1] Ensure final DMSO is <1%.[1]

    • Wash Buffer Stringency: Increase the salt concentration in your wash buffer. If using PBS (137 mM NaCl), switch to a buffer with 300-500 mM NaCl for the wash steps only.[1] This disrupts weak electrostatic non-specific interactions without stripping the high-affinity specific binding.[1]

Category B: Signal Instability & Loss[1][2]

Q: My binding curve shifts significantly if I incubate longer than 60 minutes. Is the peptide degrading? A: Yes. The N-terminal sequence (His-Ala...) is the primary substrate for Dipeptidyl Peptidase-4 (DPP-4) , which cleaves the N-terminal dipeptide, rendering the ligand inactive.[1] Even trace amounts of protease from cell membranes can destroy your ligand.[1]

  • The Fix:

    • Add a DPP-4 Inhibitor (e.g., Diprotin A or Sitagliptin) to the assay buffer at 10-50 µM.[1]

    • Add a general Protease Inhibitor Cocktail (EDTA-free) to the membrane preparation.[1]

    • Self-Validation: Run a "Time-Course" experiment. Signal should plateau and remain stable for at least 120 minutes.[1] If it drops, proteolysis is occurring.[1]

Part 3: Optimized Experimental Protocol

This protocol is designed for a Competitive Radioligand Binding Assay (Gold Standard) but is adaptable to fluorescence formats.[1]

Materials & Buffer Composition
ComponentConcentrationFunction
Base Buffer 25 mM HEPES, pH 7.4Maintains physiological pH.[1]
Salt 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaClDivalent cations are essential for GPCR-G protein coupling.[1]
Blocker 0.5% BSA (Fatty Acid Free)Prevents peptide adsorption to plastic.[1]
Stabilizer 0.1% BacitracinPrevents peptide degradation.[1]
Specific Inhibitor 10 µM Diprotin ASpecifically blocks DPP-4 cleavage of CAS 864915-61-7.[1]
Ligand CAS 864915-61-7The cold competitor (Test Article).[1]
Tracer [¹²⁵I]-GLP-1 (7-36)The hot reference ligand (approx. 50-100 pM).[1]
Step-by-Step Workflow
  • Filter Preparation (Critical for Noise Reduction):

    • Soak GF/C filters in 0.5% PEI for 2 hours at 4°C.

  • Membrane Preparation:

    • Thaw GLP-1R overexpressing membranes (e.g., CHO or HEK293 cells).[1]

    • Dilute in Assay Buffer (see table above).[1] Homogenize gently (do not vortex vigorously).

  • Assay Assembly (Total Volume: 200 µL):

    • 50 µL Buffer (for Total Binding) OR 50 µL Excess Cold Ligand (for NSB) OR 50 µL CAS 864915-61-7 (titration).[1]

    • 50 µL Radioligand Tracer ([¹²⁵I]-GLP-1).[1]

    • 100 µL Membrane Suspension (Start reaction last).

  • Incubation:

    • Incubate for 90 minutes at Room Temperature (25°C) . Note: Equilibrium is slower at 4°C; RT is preferred for GLP-1R.

  • Termination:

    • Rapid vacuum filtration using a cell harvester.[1]

    • Wash 3x with ice-cold Wash Buffer (50 mM HEPES, 500 mM NaCl).[1] High salt wash reduces noise.[1]

  • Detection:

    • Dry filters and count in a gamma counter.[1]

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the critical control points where background noise enters the assay and how the specific interventions (PEI, Protease Inhibitors) block them.

GLP1_Binding_Assay Start Start: Assay Assembly Peptide Peptide Ligand (CAS 864915-61-7) Start->Peptide Receptor GLP-1 Receptor (Membrane Bound) Start->Receptor Noise_Plastic Noise Source: Adsorption to Plastic/Filter Peptide->Noise_Plastic Hydrophobic Interaction Noise_Enzyme Noise Source: DPP-4 Degradation Peptide->Noise_Enzyme Proteolysis Binding Specific Binding Equilibrium Peptide->Binding Binds Receptor->Binding Block_PEI Solution: 0.5% PEI + BSA Block_PEI->Noise_Plastic Blocks Block_Inhib Solution: Diprotin A / Bacitracin Block_Inhib->Noise_Enzyme Blocks Signal High S/N Ratio Signal Binding->Signal

Caption: Workflow identifying critical noise sources (Red) and the specific chemical interventions (Blue) required to preserve signal integrity for GLP-1 fragment binding.

Part 5: References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Glucagon-like peptide-1 receptor.[1] IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Knudsen, L. B., & Lau, J. (2019).[1] The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. (Provides mechanistic detail on GLP-1 stability and DPP-4 susceptibility). [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010).[1] Ligand binding assays at G-protein-coupled receptors. British Journal of Pharmacology.[1] (Standard protocols for reducing NSB in GPCR assays). [Link]

Sources

Technical Support Center: Bioavailability Enhancement for Empagliflozin (CAS 864915-61-7)

[1]

Current Status: Online Operator: Senior Application Scientist Topic: Solubility & Permeability Optimization for CAS 864915-61-7 Reference ID: EMPA-SOL-2026[1]

Core Technical Briefing

Compound Identity: Empagliflozin (CAS 864915-61-7) Therapeutic Class: SGLT2 Inhibitor (Type 2 Diabetes) Biopharmaceutics Classification System (BCS): Class III (High Solubility / Low Permeability)* Critical Formulation Challenge: While regulatory bodies often classify Empagliflozin as BCS Class III due to its low permeability, its intrinsic water solubility is approximately 0.22 mg/mL (pH 1–7.5).[1] For immediate-release formulations, this presents a dissolution-rate limited absorption profile.[1] In practical drug development, it behaves with "Class II-like" characteristics where enhancing the dissolution rate is the primary lever to improve oral bioavailability (

Physicochemical Snapshot
ParameterValueImplication for Bioavailability
Molecular Weight 450.91 g/mol Moderate size; generally favorable for passive diffusion.[1]
LogP ~1.7Moderate lipophilicity; suggests permeability is not the sole barrier.
pKa Non-ionizableSolubility is pH-independent , meaning pH modifiers (e.g., citric acid) in the tablet matrix are ineffective for solubility enhancement.
Melting Point ~150°CHigh lattice energy; indicates a strong tendency to crystallize, complicating amorphous stabilization.

Troubleshooting Module: Amorphous Solid Dispersions (ASD)

User Issue: "My amorphous formulation recrystallizes within 48 hours at accelerated stability conditions (40°C/75% RH)."

Diagnosis: The Glass Transition Temperature (


Strategic Solution: Switch to a Second-Generation ASD using polymers with high

1
Protocol: Spray Drying Optimization (PVP/VA64 System)

Objective: Create a stable single-phase solid solution.

  • Feed Solution Preparation:

    • Solvent: Ethanol (Pure) or Methanol/DCM (1:1). Recommendation: Use Ethanol for safety/toxicity profile.

    • Ratio: 1:2 (Drug:Polymer).

    • Polymer: Copovidone (Kollidon® VA64) or HPMC-AS (for supersaturation maintenance).[1]

    • Solid Loading: 10% w/v.

  • Process Parameters (Büchi B-290 Scale):

    • Inlet Temperature: 100–110°C.

    • Outlet Temperature: Maintain at 65–70°C (Critical: Must be

      
       of solvent but 
      
      
      of polymer).
    • Aspirator: 100%.

    • Pump Rate: 20% (Adjust to ensure dry particles).

  • Secondary Drying:

    • Vacuum dry at 40°C for 24 hours to remove residual solvent, which acts as a plasticizer and triggers recrystallization.

Visual Workflow: ASD Failure Analysis

ASD_TroubleshootingStartIssue: Low Bioavailability / RecrystallizationCheckTgCheck Tg of ASD (DSC)Start->CheckTgTgLowTg < 40°C above Storage Temp?CheckTg->TgLowPolymerSelectSwitch PolymerTgLow->PolymerSelectYesCheckMiscCheck Miscibility (Single Tg?)TgLow->CheckMiscNoHPMCASSelect HPMC-AS (Enteric/Amphiphilic)PolymerSelect->HPMCASIf pH shift neededPVPVASelect PVP-VA64 (High Tg)PolymerSelect->PVPVAStandardProcessOptimize Spray DryingHPMCAS->ProcessPVPVA->ProcessCheckMisc->StartNo (Phase Separation)ResultStable Amorphous SystemCheckMisc->ResultYesProcess->CheckMisc

Caption: Decision tree for troubleshooting amorphous solid dispersion failures, focusing on Tg analysis and polymer selection.

Troubleshooting Module: Co-Crystallization

User Issue: "Amorphous forms are too hygroscopic for our packaging lines. We need a crystalline alternative with better solubility."

Diagnosis: Empagliflozin's stable crystalline form has high lattice energy. You need to disrupt this lattice using a co-former that creates a new crystal structure with lower lattice energy or better solvation properties, without forming a salt (since the drug is non-ionizable).

Strategic Solution: Empagliflozin:L-Proline Co-crystal (1:1). L-Proline is a zwitterionic amino acid that forms robust hydrogen bonds with the glucose moiety of Empagliflozin, significantly enhancing solubility while maintaining crystallinity.[1]

Protocol: Liquid-Assisted Grinding (LAG)

Objective: Rapid screening of co-crystal formation.

  • Weighing:

    • Empagliflozin: 450.9 mg (1 mmol).

    • L-Proline: 115.1 mg (1 mmol).[1]

  • Solvent Addition:

    • Add 50 µL of Methanol (catalytic amount).

  • Grinding:

    • Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 30 minutes.

  • Verification:

    • PXRD: Look for new peaks distinct from pure Empagliflozin (typically shifts in the

      
       18-22° region).[1]
      
    • DSC: Identify a single, unique melting endotherm distinct from individual components.

Comparative Solubility Data
FormAqueous Solubility (25°C)Stability (40°C/75% RH)
Pure Crystalline API 0.22 mg/mLHigh
Amorphous (Pure) ~0.80 mg/mLLow (Recrystallizes < 1 week)
ASD (PVP-VA64) > 1.5 mg/mL (Apparent)High (Stable > 6 months)
Co-crystal (L-Proline) ~1.10 mg/mLHigh (Non-hygroscopic)

FAQ: Rapid-Fire Troubleshooting

Q: I see a "parachute" effect in my dissolution profile where concentration spikes then drops. Why? A: This is typical of ASDs. The drug dissolves rapidly (supersaturation/spring) but then precipitates (parachute failure).

  • Fix: Add a crystallization inhibitor (surfactant) like SLS (0.5%) or Vitamin E TPGS to the formulation to maintain the supersaturated state longer.

Q: Can I use cyclodextrins instead of polymers? A: Yes. Hydroxypropyl-


1
  • Protocol: Dissolve Empagliflozin and HP-

    
    -CD (1:1 molar ratio) in water/ethanol. Freeze-dry (Lyophilize). This is excellent for injectables or rapid-dissolving films but may be too bulky for high-dose tablets.[1]
    

Q: My dissolution is slow even with micronized API (


).A:
  • Fix: Do not micronize the dry powder alone. Use Co-micronization with a hydrophilic carrier (e.g., Lactose or MCC) to prevent reagglomeration, or switch to a Nanosuspension via wet bead milling.

Advanced Mechanism: Efflux & Permeability[1]

While solubility is the primary hurdle, Empagliflozin is a substrate for P-glycoprotein (P-gp).[1] In cases where dissolution is optimized but bioavailability remains low, P-gp efflux may be the bottleneck.

Visual Pathway: Absorption Barriers[1]

Bioavailability_PathGI_LumenGI Lumen(Solubility Limit)MembraneEnterocyte MembraneGI_Lumen->MembranePassive DiffusionPgpP-gp Efflux PumpMembrane->PgpSubstrate BindingSystemicSystemic Circulation(Bioavailability)Membrane->SystemicAbsorptionPgp->GI_LumenEffluxInhibitorAdd P-gp Inhibitor(e.g., TPGS, Pluronic)Inhibitor->PgpBlock

Caption: Mechanism of P-gp efflux reducing bioavailability and the strategic insertion of excipients like TPGS to inhibit this pathway.

References

  • European Medicines Agency (EMA). (2014). Assessment Report: Jardiance (Empagliflozin).[2][3][4] Procedure No. EMEA/H/C/002677/0000.

  • Nair, A., & Wilding, J. (2019).[2] Sodium Glucose Cotransporter 2 Inhibitors as a New Treatment for Diabetes Mellitus.[2][3][5][6] Journal of Clinical Endocrinology & Metabolism.

  • Vaneetha, G., et al. (2017).[7] Design and Solubility Enhancement of Empagliflozin Immediate Release Tablets by Using Solid Dispersion Method. International Journal of Pharmacy and Pharmaceutical Research.

  • Chung, J. et al. (2023). Comparison of the Pharmacokinetics of Empagliflozin and an Empagliflozin L-Proline Cocrystal.[3] Clinical Therapeutics.[1]

  • Vertex Pharmaceuticals (Patent).Amorphous solid dispersions of SGLT2 inhibitors.

Technical Support Center: Identifying Degradation Products of Tirzepatide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Tirzepatide and its degradation products. As a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide's stability is paramount to its therapeutic efficacy and safety.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of this complex 39-amino acid peptide.[3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of Tirzepatide stability and analysis.

Q1: What is Tirzepatide, and what makes it susceptible to degradation?

A: Tirzepatide is a synthetic 39-amino acid peptide analog of the human GIP hormone.[2][4] Its structure is modified to enhance its therapeutic action and prolong its half-life. Key features include two non-coded amino acid residues (α-aminoisobutyric acid) to resist enzymatic degradation and a C20 fatty diacid moiety attached to a lysine residue to promote albumin binding.[5]

Like all large peptides, Tirzepatide is vulnerable to several degradation pathways due to its complex structure and multiple reactive functional groups.[6][7]

  • Application Scientist's Insight: The very modifications that make Tirzepatide a potent therapeutic also introduce analytical complexity. The large, hydrophobic fatty acid moiety can influence chromatographic behavior, while the numerous amino acid side chains provide multiple sites for chemical modification. Understanding this structure-function relationship is the first step in designing a robust analytical method.

Q2: What are the most common degradation pathways for Tirzepatide?

A: Based on forced degradation studies and the known instability of similar GLP-1 agonists, the primary degradation pathways for Tirzepatide include:

  • Oxidation: This is a major degradation pathway, particularly affecting susceptible residues like Tryptophan.[8][9] Studies show that pH significantly influences the rate of oxidation, with Tirzepatide being least stable at pH 5.[8][10]

  • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic forms. This introduces a mass shift of +0.984 Da and can alter the peptide's structure and function.[6][11]

  • Hydrolysis: Cleavage of the peptide backbone, leading to truncated fragments. This is often accelerated by exposure to acidic or alkaline conditions.[6][12]

  • Photodegradation: Exposure to light can damage the peptide structure.[6]

Forced degradation studies have shown Tirzepatide is most susceptible to oxidative and reductive conditions, while remaining relatively stable under thermal and hydrolytic stress.[13]

Q3: Why is LC-MS the preferred method for identifying these degradation products?

A: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for analyzing peptide impurities for several reasons:[14][15]

  • Specificity: It can separate degradation products with very similar structures from the parent drug and from each other.

  • Sensitivity: It can detect and identify impurities present at very low levels (e.g., <0.5%), which is critical for meeting regulatory requirements.[8][10]

  • Information-Rich: Mass spectrometry provides precise mass information, which allows for the tentative identification of an unknown impurity by calculating the mass difference from the parent Tirzepatide molecule. High-resolution mass spectrometry (HRMS), such as Q-TOF, provides the mass accuracy needed to determine elemental composition.[9]

  • Application Scientist's Insight: While UV detection is a workhorse for purity analysis, it cannot identify co-eluting peaks or provide structural information. MS detection is indispensable. For routine quality control, a sensitive single quadrupole MS can monitor for known impurities.[8] For development and characterization, a high-resolution instrument like a Q-TOF or Orbitrap is essential to confidently identify unknown degradants.[9][11]

Q4: What are the regulatory expectations for Tirzepatide stability studies?

A: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), require comprehensive stability data. The goal is to develop a stability-indicating method , which is an analytical procedure capable of detecting changes in the drug substance's properties over time.[7][16]

Key guidelines include:

  • ICH Q1A(R2): Outlines requirements for stability testing, including the conditions for forced degradation studies (acid, base, oxidation, heat, light).[7][17]

  • ICH Q5E: Specifies that stress testing should be used to understand potential degradation pathways.[9]

  • ICH Q6B: Details the test procedures and acceptance criteria for biological products.[18]

The expectation is that forced degradation studies should generate a modest amount of degradation (typically 5-20%) to reveal likely degradation products without completely destroying the molecule.[7][12]

Section 2: Experimental Design & Protocols

This section provides actionable protocols and workflows for your laboratory experiments.

Workflow for Tirzepatide Degradation Analysis

The overall process involves stress induction, chromatographic separation, mass spectrometric detection, and data analysis to identify impurities.

G cluster_stress Step 1: Forced Degradation cluster_analysis Step 2: LC-MS Analysis cluster_data Step 3: Data Interpretation Stress Tirzepatide Drug Substance Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Expose to stress Oxidation Oxidation (e.g., 0.5% H2O2) Stress->Oxidation Expose to stress Thermal Thermal Stress (e.g., 70°C) Stress->Thermal Expose to stress Photo Photolytic Stress (UV/Vis light) Stress->Photo Expose to stress SamplePrep Sample Preparation (Dilution, Quenching) Acid->SamplePrep Base->SamplePrep Oxidation->SamplePrep Thermal->SamplePrep Photo->SamplePrep LC RP-UHPLC Separation (C18 Peptide Column) SamplePrep->LC MS HRMS Detection (Q-TOF / Orbitrap) LC->MS Deconvolution Deconvolution of Multiply Charged Spectra MS->Deconvolution MassShift Calculate Mass Shift (Δ Mass = Impurity - Tirzepatide) Deconvolution->MassShift Identification Tentative Identification (e.g., +16 Da = Oxidation) MassShift->Identification G cluster_mods Common Degradation Pathways Tirzepatide Tirzepatide (Parent) MW = 4813.5 Da Oxidation Oxidation +15.99 Da Tryptophan, Methionine Tirzepatide->Oxidation O Deamidation Deamidation +0.98 Da Asparagine, Glutamine Tirzepatide->Deamidation H₂O Hydrolysis Hydrolysis (Backbone Cleavage) - Mass of Fragment Multiple Sites Tirzepatide->Hydrolysis H₂O DiOxidation Di-Oxidation +31.99 Da Two sites oxidized Oxidation->DiOxidation O

Sources

Navigating Steric Hindrance in Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A candid acknowledgment to our valued research community:

Our primary goal is to provide comprehensive and actionable technical support to accelerate your research. In preparing to build a detailed guide on overcoming steric hindrance for the compound 864915-61-7, we have conducted exhaustive searches across scientific literature, patent databases, and chemical repositories.

Crucially, our investigations did not yield a publicly documented biological target for 864915-61-7.

Without a known receptor, any discussion of steric hindrance in its interaction would be purely speculative and lack the scientific integrity we are committed to providing. A meaningful troubleshooting guide for steric hindrance is fundamentally dependent on understanding the specific topology of the receptor's binding pocket and the nature of the interactions with the ligand.

Therefore, we must transparently state that we cannot, at this time, create a specific technical support center for overcoming steric hindrance in the context of compound 864915-61-7 and its receptor interaction.

To empower your research, we are instead providing a conceptual framework and a series of general, yet powerful, strategies for addressing steric hindrance when you have identified a ligand-receptor pair. This guide is structured to equip you with the foundational knowledge and experimental approaches to tackle this common challenge in drug discovery and chemical biology.

Conceptual Understanding of Steric Hindrance

Steric hindrance occurs when the size and shape of a ligand and its receptor's binding site are incompatible, preventing optimal interaction. This "bad fit" can be due to bulky functional groups on the ligand, a constricted binding pocket on the receptor, or a combination of both. The result is often reduced binding affinity, decreased efficacy, or a complete lack of interaction.

General Troubleshooting Guide & FAQs for Steric Hindrance

This section is designed to be a versatile resource for researchers encountering steric hindrance with their specific ligand-receptor systems.

Frequently Asked Questions (FAQs)

Q1: My compound shows lower than expected potency in our binding assay. Could steric hindrance be the cause?

A1: Yes, this is a classic indicator of potential steric hindrance. If your compound has a plausible pharmacophore but bulky substituents, these groups may be clashing with the receptor's binding pocket. Consider the following:

  • Computational Modeling: If a crystal structure of the receptor is available, in silico docking studies can help visualize the binding pose and identify potential steric clashes. This is a crucial first step in diagnosing the problem.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small set of analogs with systematically smaller substituents at the suspected points of hindrance. A significant increase in potency with a smaller group is strong evidence for a steric clash.

Q2: How can I differentiate between steric hindrance and other factors reducing binding affinity, like poor electronic complementarity?

A2: This requires a multi-pronged approach. While SAR with smaller groups points to steric issues, you can further dissect the problem by:

  • Isosteric and Bioisosteric Replacements: Replace a bulky group with another of similar size but different electronic properties (or vice-versa). For example, replacing a t-butyl group with a trimethylsilyl group can probe electronic versus steric effects. The thoughtful use of bioisosteres can modulate steric bulk, electronics, and other properties to dissect their contributions to binding.[1]

  • Thermodynamic Analysis: Techniques like Isothermal Titration Calorimetry (ITC) can provide insights into the thermodynamics of binding. A large entropic penalty upon binding can sometimes be indicative of conformational restrictions imposed by steric hindrance.

Q3: What are the primary strategies to overcome steric hindrance?

A3: The strategies can be broadly categorized into ligand modification and receptor modification.

Ligand Modification:

  • Systematic Truncation/Simplification: As mentioned in A1, systematically remove or reduce the size of bulky groups.

  • Linkerology/Scaffold Hopping: If a key pharmacophore is connected to a bulky group via a linker, modifying the linker's length, rigidity, or attachment point can reposition the bulky group to a more favorable location. Scaffold hopping involves replacing the core structure of the ligand with a new one while retaining key binding elements, which can present them in a different spatial orientation.

  • Conformational Restriction: Introducing rigidity into a flexible ligand, for instance, through cyclization, can lock it into a bioactive conformation that avoids steric clashes.[2][3]

Receptor Modification (for research purposes):

  • Site-Directed Mutagenesis: If the binding pocket is known, you can mutate residues with bulky side chains (e.g., Tryptophan, Tyrosine, Phenylalanine) to smaller ones (e.g., Alanine, Glycine, Valine). An increase in ligand binding affinity after such a mutation provides direct evidence of steric hindrance at that position.

Troubleshooting Workflows

This workflow outlines a systematic approach to identifying and solving steric issues originating from the ligand.

Caption: Workflow for addressing ligand-based steric hindrance.

This workflow is applicable when you have a well-characterized receptor system that allows for genetic manipulation.

Caption: Workflow for confirming steric hindrance using receptor mutagenesis.

Experimental Protocols

Protocol 1: In Silico Docking for Steric Clash Prediction

Objective: To computationally predict if a ligand is likely to experience steric hindrance within a receptor's binding pocket.

Prerequisites: A 3D structure of the receptor (from PDB or a high-quality homology model) and a 3D conformer of the ligand.

Steps:

  • Protein Preparation:

    • Load the receptor structure into molecular modeling software (e.g., Discovery Studio, Maestro).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues.

    • Perform energy minimization of the protein structure to relieve any structural strain.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of the ligand.

    • Assign correct atom types and partial charges.

  • Binding Site Definition:

    • Define the binding site based on the location of a co-crystallized ligand or from literature data. If unknown, use a blind docking approach where the entire protein surface is searched.

  • Docking Simulation:

    • Use a docking algorithm (e.g., CDOCKER, GOLD, AutoDock) to place the ligand into the defined binding site in multiple possible conformations and orientations.[4]

  • Analysis of Results:

    • Examine the top-scoring poses.

    • Visually inspect the ligand-receptor complex for close contacts (van der Waals clashes) between atoms of the ligand and the receptor. These are indicative of steric hindrance.

    • Analyze the docking score. While not a direct measure of binding affinity, poor scores for a series of related ligands can sometimes be correlated with steric issues.

Protocol 2: Site-Directed Mutagenesis to Probe Steric Hindrance

Objective: To experimentally validate a predicted steric clash by mutating a bulky receptor residue to a smaller one.

Materials:

  • Expression vector containing the gene for the wild-type receptor.

  • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent).

  • Primers designed to introduce the desired mutation.

  • Competent E. coli cells for transformation.

  • Cell culture system for protein expression (bacterial, insect, or mammalian).

  • Protein purification equipment (e.g., FPLC system, affinity columns).

Steps:

  • Primer Design: Design forward and reverse primers containing the desired mutation (e.g., changing a TGG codon for Tryptophan to a GCG codon for Alanine).

  • Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the designed primers. This will create a new plasmid containing the mutation.

  • Template Digestion: Digest the parental (wild-type) plasmid using an enzyme like DpnI, which specifically cleaves methylated DNA (parental DNA is methylated, newly synthesized DNA is not).

  • Transformation: Transform the mutated plasmid into competent E. coli.

  • Sequence Verification: Isolate the plasmid from several colonies and sequence the gene to confirm the presence of the desired mutation and the absence of any other mutations.

  • Protein Expression and Purification: Express the mutant protein using the same protocol as for the wild-type protein. Purify the mutant protein to homogeneity.

  • Comparative Binding Analysis: Perform binding assays (e.g., saturation binding with a radioligand, Surface Plasmon Resonance) with both the wild-type and mutant receptors and your ligand of interest. A significant increase in binding affinity for the mutant receptor is strong evidence for steric hindrance at the mutated position.

Data Presentation

Table 1: Example SAR Data for Overcoming Steric Hindrance

CompoundR-GroupIC50 (nM)Fold ImprovementNotes
Parent -C(CH₃)₃1500-Low potency, suspected steric clash.
Analog 1 -CH(CH₃)₂3504.3xReduction in bulk improves potency.
Analog 2 -CH₂CH₃8018.8xFurther reduction continues to improve potency.
Analog 3 -CH₃9515.8xPotency plateaus, suggesting optimal size reached.
Analog 4 -H5003xComplete removal is detrimental, suggesting some hydrophobic interaction is beneficial.

Table 2: Example Data from Receptor Mutagenesis

ReceptorLigandKd (nM)Fold Change in AffinityConclusion
Wild-Type (W286) Compound X850-Baseline affinity.
Mutant (W286A) Compound X4518.9xSignificant increase in affinity confirms steric clash with Trp286.

This guide provides a robust framework for understanding, diagnosing, and overcoming steric hindrance in ligand-receptor interactions. While we were unable to provide specific details for compound 864915-61-7, we hope this general guide will be a valuable resource for your research endeavors. We are committed to updating our resources as new information becomes publicly available.

References

  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (n.d.). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical journal. [Link]

  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1997). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 72(3), 1375-1386.
  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (n.d.). Steric effects on multivalent ligand-receptor binding: Exclusion of ligand sites by bound cell surface receptors. Northern Arizona University.
  • García-Sosa, A. T. (2018). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In In Silico Drug Design. IntechOpen.
  • Horňák, V. (n.d.). Receptor-ligand interaction and molecular modelling. SciSpace.
  • García-Sosa, A. T. (2018). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Request PDF. [Link]

  • García-Sosa, A. T. (2018). Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. ResearchGate. [Link]

  • Dunn, P. J., Kripta, S., & Sarris, K. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Molecules (Basel, Switzerland), 26(15), 4478. [Link]

  • Kumar, D., & Singh, N. (2023). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches.

Sources

Validation & Comparative

Introduction: Understanding the In Vitro Landscape of GLP-1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Efficacy of Semaglutide, a GLP-1 Receptor Agonist

The therapeutic success of glucagon-like peptide-1 (GLP-1) receptor agonists in type 2 diabetes and obesity has spurred significant research into their underlying molecular mechanisms. Semaglutide, a potent and long-acting GLP-1 analogue, stands out for its clinical efficacy.[1] A thorough understanding of its in vitro bioactivity is paramount for the development of novel incretin-based therapies. This guide provides a comprehensive overview of the key in vitro assays and experimental workflows used to characterize the efficacy of Semaglutide, offering a robust framework for researchers in the field.

Semaglutide is a GLP-1 receptor agonist with 94% structural homology to human GLP-1.[2] Its mechanism of action involves binding to and activating the GLP-1 receptor, a G protein-coupled receptor, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3][4] In vitro studies are crucial for elucidating the potency and signaling pathways engaged by Semaglutide, providing a foundational understanding of its pharmacological effects.

Core Experimental Workflows for Assessing Semaglutide's In Vitro Efficacy

A multi-faceted approach is necessary to fully characterize the in vitro profile of a GLP-1 receptor agonist like Semaglutide. This typically involves a tiered screening process, starting from receptor binding and progressing to downstream functional assays.

Receptor Binding Affinity: Quantifying the Initial Interaction

The initial and most fundamental assessment is to determine the binding affinity of Semaglutide to the GLP-1 receptor. This provides a direct measure of the physical interaction between the compound and its target. A commonly employed method is a competitive binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Utilize a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction containing the GLP-1 receptors.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of unlabeled Semaglutide.

  • Incubation: Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand using a filtration method (e.g., glass fiber filters).

  • Detection: Quantify the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Semaglutide concentration. The data is then fitted to a one-site competition model to determine the IC₅₀ (the concentration of Semaglutide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Potency: Measuring Downstream Signaling

Following the confirmation of binding, the next critical step is to assess the functional consequence of this interaction. GLP-1 receptor activation primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Plate GLP-1 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Treat the cells with varying concentrations of Semaglutide for a defined period (e.g., 30 minutes).

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Semaglutide concentration. The data is then fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of Semaglutide that elicits 50% of the maximal response).

The activation of the GLP-1 receptor by Semaglutide initiates a signaling cascade that enhances glucose-dependent insulin biosynthesis and secretion.[4] This is primarily mediated through a cAMP-dependent protein kinase A (PKA) mechanism.[4]

G Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to G_Protein G Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Downstream Phosphorylates

Caption: Simplified GLP-1 receptor signaling pathway activated by Semaglutide.

Cellular Phenotypic Assays: Assessing Biological Outcomes

The ultimate goal of in vitro characterization is to understand the potential physiological effects of the compound. For Semaglutide, key cellular outcomes include enhanced cell viability, proliferation, and protection against apoptosis and oxidative stress.

Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)

  • Cell Culture: Seed relevant cell types (e.g., pancreatic β-cells, dermal fibroblasts, or retinal endothelial cells) in a multi-well plate.[5][6]

  • Treatment: Expose the cells to varying concentrations of Semaglutide for a specified duration (e.g., 24-72 hours). In some experimental setups, an inducer of cellular stress (e.g., hydrogen peroxide) may be co-administered.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Detection: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the cell viability (as a percentage of the control) against the Semaglutide concentration.

In vitro studies have demonstrated that Semaglutide can significantly improve cell viability and ATP production under conditions of oxidative stress.[5][6] It has also been shown to reduce apoptosis and intracellular reactive oxygen species (ROS) levels.[5][6]

Comparative In Vitro Efficacy Data for GLP-1 Receptor Agonists

While a direct comparison with "864915-61-7" is not feasible due to the lack of public data, it is informative to contextualize Semaglutide's in vitro potency against other known GLP-1 receptor agonists. The following table summarizes representative in vitro potency data from various studies. It's important to note that absolute EC₅₀ values can vary depending on the cell line and assay conditions used.[7]

CompoundAssay TypeCell LineEC₅₀ (pM)Reference
SemaglutidecAMP AccumulationHEK293/GLP-1R8.1Lau et al., 2015
LiraglutidecAMP AccumulationHEK293/GLP-1R61Lau et al., 2015
ExenatidecAMP AccumulationHEK293/GLP-1R3.7Lau et al., 2015

Discussion and Future Directions

The in vitro characterization of Semaglutide reveals it to be a highly potent GLP-1 receptor agonist. Its ability to robustly stimulate cAMP production and promote cell survival and proliferation in various cell types underscores its therapeutic potential.[5][6] The experimental workflows detailed in this guide provide a solid foundation for researchers aiming to evaluate novel GLP-1 receptor agonists.

Future in vitro studies could explore the potential for biased agonism at the GLP-1 receptor, where a ligand preferentially activates one signaling pathway over another. Additionally, investigating the effects of Semaglutide on gene expression profiles through techniques like RNA sequencing can provide deeper insights into its molecular mechanisms of action. As our understanding of GLP-1 receptor biology continues to evolve, so too will the in vitro tools and assays used to characterize the next generation of incretin-based therapeutics.

References

  • Semaglutide Enhances Cellular Regeneration in Skin and Retinal Cells In Vitro. MDPI. Available from: [Link]

  • FDA Application Review: OZEMPIC (semaglutide) injection. U.S. Food and Drug Administration. Available from: [Link]

  • Semaglutide Enhances Cellular Regeneration in Skin and Retinal Cells In Vitro. National Center for Biotechnology Information. Available from: [Link]

  • Spotlight on the Mechanism of Action of Semaglutide. National Center for Biotechnology Information. Available from: [Link]

  • Semaglutide. National Center for Biotechnology Information. Available from: [Link]

  • Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity. Frontiers in Endocrinology. Available from: [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. National Center for Biotechnology Information. Available from: [Link]

  • In vitro pharmacological characterization of SM102 in comparison to Semaglutide and Liraglutide. ResearchGate. Available from: [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. OUCI. Available from: [Link]

  • How GLP-1 drugs affect the body beyond weight loss and glucose control. News-Medical.net. Available from: [Link]

  • Comparative Safety of GLP-1/GIP Co-agonists versus GLP-1 Receptor Agonists in Patients with Obesity or Overweight Without Diabetes: A Systematic Review and Network Meta-Analysis. Dove Press. Available from: [Link]

  • Comparative effectiveness of GLP-1 receptor agonists on glycaemic control, body weight, and lipid profile for type 2 diabetes: systematic review and network meta-analysis. PubMed. Available from: [Link]

  • Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials. National Center for Biotechnology Information. Available from: [Link]

  • Comparative effectiveness of GLP-1 receptor agonists on glycaemic control, body weight, and lipid profile for type 2 diabetes: systematic review and network meta-analysis. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Guide: Validating Purity & Integrity of GLP-1 (1-11) Fragment (CAS 864915-61-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and QA/QC professionals involved in peptide therapeutics and GLP-1 agonist research.

Subject: HAEGTFTSDVS (GLP-1 N-terminal 1-11 Fragment) Application: Bioassay Standards, Impurity Profiling, and Receptor Binding Kinetics[1][2]

Executive Summary

The peptide fragment HAEGTFTSDVS (CAS 864915-61-7) represents the bioactive N-terminal 1-11 sequence of Glucagon-Like Peptide-1 (GLP-1).[1][2][3][] In drug development—particularly for incretin mimetics like Semaglutide or Liraglutide—this fragment serves as a critical System Suitability Standard and a tool for receptor activation studies.[2]

Unlike small molecules, the validation of this 11-mer peptide requires a distinct "Triad of Integrity": Sequence Fidelity , Counter-ion Quantitation , and Chiral Purity .[1][2] This guide provides an autonomous, field-proven framework for validating CAS 864915-61-7 against lower-grade alternatives, demonstrating why >98% purity and defined salt forms are non-negotiable for reproducible data.[1][2]

Part 1: The Comparative Landscape

Why "Research Grade" Isn't Enough

In peptide synthesis, the difference between "Research Grade" (crude/desalted) and "Analytical Grade" (>98%) is not just purity—it is the presence of deletion sequences (missing one amino acid) that can competitively inhibit the GLP-1 receptor without activation.[1][2]

Table 1: Comparative Performance of Purity Grades for CAS 864915-61-7

FeatureAnalytical Grade (Recommended) Research Grade (Alternative) Impact on Data
Purity (HPLC) > 98.0%85% - 95%Low purity introduces "noise" in binding constants (

).[1][2]
Salt Form Acetate or TFA (Quantified)TFA (Variable/High)Excess TFA is cytotoxic in cell-based assays, causing false negatives.[1][2]
Deletion Impurities < 0.5% (Removed)2% - 10%Deletion peptides (e.g., des-His¹) may act as antagonists.[1][2]
Net Peptide Content Defined (e.g., 85%)UnknownGravimetric dosing errors up to 30% due to water/salt weight.[2]

Scientist’s Insight: Never dose based on gross weight alone. A 1 mg vial of peptide may only contain 0.7 mg of active peptide (the rest is water and TFA).[1][2] Always correct for Net Peptide Content (NPC) .

Part 2: Validation Protocol (The Self-Validating System)

This protocol uses an Orthogonal Analytical Approach , combining Reverse-Phase HPLC (hydrophobicity) with ESI-MS (mass-to-charge) to ensure no impurity "hides" under the main peak.[1][2]

Workflow Visualization

The following diagram illustrates the "Impurity Fate Mapping" logic used to validate the peptide.

PeptideValidation cluster_Identity Identity Confirmation cluster_Purity Purity Profiling Raw Raw Material CAS 864915-61-7 Solubility Solubility Check (Water/Buffer pH 7.4) Raw->Solubility MS ESI-MS (MW: 1150.18 Da) Solubility->MS Seq N-Terminal Sequencing MS->Seq Mass OK HPLC RP-HPLC (C18 Gradient) Seq->HPLC Sequence OK Chiral Chiral Analysis (Racemization Check) HPLC->Chiral Purity >98% Fail Reject / Re-Purify HPLC->Fail Impurities >2% Release Release for Bioassay Chiral->Release L-Isomers Confirmed Chiral->Fail D-His detected

Figure 1: Decision tree for validating peptide integrity prior to biological application.

Step-by-Step Experimental Methodology
Experiment A: High-Resolution RP-HPLC (Purity)

This method separates the full-length 11-mer from "n-1" deletion sequences (e.g., missing the N-terminal Histidine).[1][2]

  • Column: C18 Peptide Column (e.g., 4.6 x 150 mm, 3.5 µm, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B[1][2]

    • 20 min: 65% B (Linear gradient)[1][2]

    • 20.1 min: 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic Phe/His).[1][2]

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[2]

Experiment B: Counter-Ion & Water Determination (Potency Correction)

To calculate the true concentration for dosing:

  • Water Content: Karl Fischer (KF) coulometric titration.[2]

  • TFA Content: Ion Chromatography (IC) or 19F-NMR.

  • Calculation:

    
    [1][2]
    

Part 3: Critical Quality Attributes (CQA) Deep Dive

The "Histidine Racemization" Risk

The N-terminal Histidine (His) in HAEGTFTSDVS is prone to racemization during synthesis.[1][2]

  • The Risk: L-His is bioactive.[1][2] D-His is often inactive or antagonistic.[1][2]

  • Detection: Standard C18 HPLC cannot separate L-His from D-His forms easily.[1][2]

  • Solution: Use Marfey’s Reagent (FDAA) derivatization followed by LC-MS to quantify D-amino acids if the bioassay data is inconsistent.[1][2]

Solubility & Stability
  • Isoelectric Point (pI): ~4.1 (Theoretical).[1][2] The peptide is acidic (Asp, Glu residues).[1][2]

  • Dissolution Protocol:

    • Do NOT dissolve directly in PBS (phosphate buffer saline).[1][2] The acidic peptide may precipitate or gel if the concentration is high.[2]

    • Correct Method: Dissolve in sterile water or 10 mM Acetic Acid first (to protonate), then dilute into the assay buffer.[1][2]

    • Storage: Lyophilized powder at -20°C (stable >2 years). In solution, degrade within days at 4°C due to deamidation.[2]

References

  • Chemical Identity: PubChem.[2] Compound Summary for CID 135449312 (Related Fragment Logic). National Library of Medicine (US).[1][2] [Link]

  • GLP-1 Structure-Function: Doyle, M. E., & Egan, J. M. (2007).[1][2] Glucagon-like peptide-1.[1][2][3][] Recent Progress in Hormone Research. [Link]

  • Analytical Method Validation: ICH Expert Working Group. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Peptide Synthesis Impurities: Verlander, M. (2010).[2] Industrial Production of Synthetic Peptides. International Journal of Peptide Research and Therapeutics. [Link]

Sources

A Head-to-Head Comparison of Tirzepatide and Liraglutide Potency: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic disease therapeutics, the evolution from single-target to multi-target receptor agonists marks a significant leap forward. Liraglutide, a potent and selective glucagon-like peptide-1 (GLP-1) receptor agonist, has been a cornerstone of type 2 diabetes and obesity management.[1][2] However, the recent introduction of Tirzepatide, the first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, has redefined efficacy expectations.[3][4][5] This guide provides a detailed, head-to-head comparison of the potency of these two agents, grounded in experimental data and mechanistic insights for drug development professionals.

Part 1: Differentiated Mechanisms of Action: From Single to Dual Incretin Receptor Agonism

A fundamental understanding of how these molecules interact with their target receptors is crucial to interpreting their potency and clinical effects.

Liraglutide: A Selective GLP-1 Receptor Agonist

Liraglutide is an acylated human GLP-1 analogue with 97% amino acid sequence homology to the native hormone.[6][7] Its mechanism is centered exclusively on the activation of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR).[8][9] Upon binding, it triggers Gαs protein activation, leading to a rise in intracellular cyclic AMP (cAMP).[6][7] This signaling cascade in pancreatic β-cells enhances glucose-dependent insulin secretion.[8] Beyond the pancreas, GLP-1 receptor activation suppresses glucagon secretion, delays gastric emptying, and centrally modulates appetite, contributing to weight loss.[9][10]

Tirzepatide: A First-in-Class Dual GIP/GLP-1 Receptor Agonist

Tirzepatide is a 39-amino-acid synthetic peptide engineered based on the native GIP sequence, incorporating a C20 fatty diacid moiety to extend its half-life.[11][12] Its novelty lies in its ability to activate both the GIP and GLP-1 receptors.[3][4] This dual agonism is not balanced; Tirzepatide exhibits a greater affinity and potency for the GIP receptor compared to the GLP-1 receptor.[13][14][15]

Signaling studies reveal a nuanced profile. At the GIP receptor, Tirzepatide's action closely mimics that of native GIP.[14] At the GLP-1 receptor, however, it demonstrates biased agonism, preferentially stimulating cAMP generation over the recruitment of β-arrestin.[13][14] This bias may contribute to its potent insulin secretion effects while potentially mitigating some of the adverse effects associated with strong β-arrestin recruitment.[14] The synergistic activation of both incretin pathways is believed to be the primary driver of Tirzepatide's superior metabolic effects.[5][14]

Signaling_Pathways cluster_0 Liraglutide (Selective Agonist) cluster_1 Tirzepatide (Dual Agonist) Liraglutide Liraglutide GLP1R_L GLP-1 Receptor Liraglutide->GLP1R_L Gs_L Gαs GLP1R_L->Gs_L cAMP_L ↑ cAMP Gs_L->cAMP_L Effects_L • Insulin Secretion • ↓ Glucagon • ↓ Gastric Emptying • ↑ Satiety cAMP_L->Effects_L Tirzepatide Tirzepatide GIPR_T GIP Receptor Tirzepatide->GIPR_T  Higher Affinity GLP1R_T GLP-1 Receptor Tirzepatide->GLP1R_T  Lower Affinity  (Biased Agonism) Gs_T Gαs GIPR_T->Gs_T GLP1R_T->Gs_T cAMP_T ↑ cAMP Gs_T->cAMP_T Effects_T • Enhanced Insulin Secretion • ↓ Glucagon • ↓ Gastric Emptying • ↑ Satiety • Improved Adipose Function cAMP_T->Effects_T

Diagram 1: Comparative Signaling Mechanisms

Part 2: Comparative Potency: In Vitro Experimental Evidence

The differential potency of Tirzepatide and Liraglutide at the molecular level is evident from in vitro receptor binding and cell-based functional assays. These assays are fundamental in drug development for quantifying a compound's interaction with its target.

ParameterLiraglutideTirzepatideSource(s)
Target(s) Selective GLP-1 ReceptorGIP and GLP-1 Receptors[6],[14]
GLP-1R Binding Affinity Predicted ΔG: -14.5 kcal/mol~5-fold weaker than native GLP-1[16],[14]
GLP-1R Functional Potency EC50: 61 pM~20-fold lower than native GLP-1 (cAMP assay),[14]
GIPR Binding Affinity Not ApplicableEquivalent to native GIP[14]
GIPR Functional Potency Not ApplicableEquivalent to native GIP (cAMP assay)[14]

Causality Behind the Data:

  • Liraglutide's High Potency: Liraglutide was optimized for high-affinity binding to the GLP-1 receptor, with structural modifications designed to resist degradation by DPP-4 and promote albumin binding, thereby extending its duration of action while maintaining high potency.[6][17] The reported picomolar EC50 value underscores its design as a highly effective single-target agonist.

  • Tirzepatide's Imbalanced Potency: The design philosophy for Tirzepatide was different. It was engineered to be an "imbalanced" agonist, with full, potent activity at the GIP receptor and attenuated, biased activity at the GLP-1 receptor.[14] This profile is intentional. Maximizing GIPR engagement, which is not associated with the dose-limiting gastrointestinal side effects of GLP-1R activation, allows for full engagement of the GIP pathway.[14] The less potent, but still effective, GLP-1R agonism complements this action, potentially minimizing tolerability issues while achieving synergistic metabolic control.[14]

Part 3: Experimental Protocols for Potency Determination

The trustworthiness of potency data hinges on robust, reproducible experimental protocols. Below are standardized, self-validating methodologies for assessing the in vitro and in vivo potency of incretin mimetics.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay is the gold standard for quantifying the functional potency of Gαs-coupled receptor agonists like Liraglutide and Tirzepatide.

Objective: To determine the half-maximal effective concentration (EC50) of an agonist by measuring the production of the second messenger, cAMP.

Methodology:

  • Cell Culture: Maintain HEK293 (Human Embryonic Kidney 293) cells stably expressing the human GLP-1 receptor or GIP receptor.[18] These cells also contain a reporter gene, such as luciferase, functionally linked to a cAMP Response Element (CRE).[19]

    • Rationale: HEK293 cells are a widely used, robust cell line for GPCR assays due to their low endogenous receptor expression and excellent transfection efficiency. The CRE-luciferase system provides a highly sensitive and quantitative downstream readout of cAMP production.[19]

  • Cell Plating: Seed the cells into a 96- or 384-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.[18]

  • Agonist Preparation: Prepare serial dilutions of the test agonists (e.g., Tirzepatide, Liraglutide) and a reference agonist (e.g., native GLP-1 (7-36) or native GIP) in a suitable assay buffer.[20]

    • Self-Validation: The inclusion of a native ligand as a reference control is critical. It allows for the normalization of data across experiments and provides a benchmark for relative potency (i.e., is the test compound more or less potent than the endogenous hormone?).

  • Agonist Stimulation: Add the diluted agonists to the cells and incubate for a defined period (e.g., 5 hours) at 37°C with 5% CO2.[18]

  • Lysis and Luminescence Reading: Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.[18] Measure the resulting luminescence using a plate reader.

  • Data Analysis: Subtract background luminescence, normalize the data to the maximal response of the reference agonist, and fit the concentration-response data to a four-parameter logistic equation to calculate the EC50 for each compound.

cAMP_Assay_Workflow start Start step1 1. Culture HEK293 cells expressing receptor (GLP-1R or GIPR) and CRE-Luciferase reporter start->step1 step2 2. Seed cells into multi-well plates step1->step2 step3 3. Prepare serial dilutions of Tirzepatide, Liraglutide, and Reference Agonists (GLP-1, GIP) step2->step3 step4 4. Add agonists to cells and incubate (37°C) step3->step4 step5 5. Add Luciferase reagent to lyse cells and generate signal step4->step5 step6 6. Measure luminescence with a plate reader step5->step6 step7 7. Analyze data: Normalize and fit curve step6->step7 end Determine EC50 (Potency) step7->end

Diagram 2: In Vitro cAMP Assay Workflow
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a crucial in vivo experiment to assess how a therapeutic agent affects glucose disposal and insulin secretion in a whole-organism context.

Objective: To evaluate the in vivo potency of an incretin mimetic by measuring its effect on blood glucose excursion following an oral glucose challenge.

Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6J mice to the housing conditions for at least one week.

    • Rationale: Stress can significantly impact glucose homeostasis. A proper acclimatization period ensures more reliable and reproducible baseline measurements.[21]

  • Fasting: Fast the mice for 6 hours prior to the experiment. Provide free access to water.[21]

    • Rationale: A 6-hour fast is sufficient to achieve a stable baseline glucose level without inducing the confounding metabolic stress of a prolonged (e.g., 16-hour) fast.[21]

  • Drug Administration: Administer the test compound (Tirzepatide or Liraglutide) or vehicle control via subcutaneous injection at a predetermined time (e.g., 30 minutes) before the glucose challenge.

  • Baseline Blood Sample: At time t=0, take a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.[22][23]

    • Rationale: Oral gavage mimics the natural route of nutrient intake, thereby stimulating the release of endogenous incretins and engaging the full enteroinsular axis, which is the target of these drugs.[23]

  • Post-Challenge Blood Sampling: Collect blood samples at regular intervals post-gavage (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. The primary endpoint is the Area Under the Curve (AUC) for the glucose excursion, calculated using the trapezoidal rule. A statistically significant reduction in the glucose AUC for a drug-treated group compared to the vehicle group indicates potent glucose-lowering activity.

OGTT_Workflow start Start step1 1. Acclimatize & Fast Mice (6 hours) start->step1 step2 2. Administer Drug (Tirzepatide, Liraglutide, or Vehicle) step1->step2 step3 3. Measure Baseline Glucose (t=0 min) step2->step3 step4 4. Administer Oral Glucose Gavage (2 g/kg) step3->step4 step5 5. Collect Blood Samples at 15, 30, 60, 90, 120 min step4->step5 step6 6. Measure Blood Glucose at each time point step5->step6 step7 7. Plot Glucose vs. Time and Calculate Area Under Curve (AUC) step6->step7 end Determine In Vivo Glucose-Lowering Potency step7->end

Diagram 3: In Vivo OGTT Workflow

Part 4: Head-to-Head Clinical Efficacy: A Reflection of Potency

While direct head-to-head trials between Tirzepatide and Liraglutide are not as extensive as those with other GLP-1 RAs, data from the SURPASS-2 trial (Tirzepatide vs. Semaglutide) and network meta-analyses provide compelling evidence of Tirzepatide's superior clinical potency.[24] Semaglutide is itself a highly potent GLP-1 RA, making this comparison a high bar for efficacy.

EndpointTirzepatide (5mg / 10mg / 15mg)Semaglutide (1mg)Liraglutide (1.8mg)Source(s)
Mean HbA1c Reduction -2.01% / -2.24% / -2.30%-1.86%~ -1.2 to -1.8%[12],[25]
Mean Weight Reduction -7.6 kg / -9.3 kg / -11.2 kg-5.7 kg~ 5-7% of body weight[26],[25]
% Pts with HbA1c <5.7% 29% / 45% / 51%20%Not directly compared[26]
% Pts with ≥15% Weight Loss 15% / 28% / 40%9%Not directly compared[26]

Note: Liraglutide data is derived from separate clinical trial programs and network meta-analyses, as it was not the active comparator in SURPASS-2.[25][27] The SURPASS-2 trial directly compared Tirzepatide and Semaglutide.[28][29]

The clinical data clearly demonstrates that Tirzepatide, at all tested doses, provides superior glycemic control and weight reduction compared to a potent selective GLP-1 receptor agonist.[28][30][31] A network meta-analysis including Liraglutide confirmed that Tirzepatide demonstrates the most effective antidiabetic and weight-reducing effects.[27] This clinical superiority is a direct consequence of its underlying molecular mechanism and potency profile: the synergistic engagement of both GIP and GLP-1 pathways achieves a greater metabolic effect than the activation of the GLP-1 pathway alone.[5][14]

Conclusion

The comparison between Tirzepatide and Liraglutide is not merely a comparison of two drugs, but of two distinct therapeutic strategies. Liraglutide represents a highly optimized, potent, and selective approach targeting the well-validated GLP-1 receptor. In contrast, Tirzepatide embodies a more complex, multi-faceted approach. Its imbalanced dual agonism, favoring the GIP receptor while retaining biased GLP-1 receptor activity, translates from in vitro potency measurements to superior in vivo glucose control and, ultimately, to landmark clinical efficacy in reducing both HbA1c and body weight. For researchers and drug developers, the success of Tirzepatide underscores the vast potential of multi-agonist and biased signaling approaches to unlock new levels of efficacy in treating complex metabolic diseases.

References

  • Fella Health. (2025, November 16). Mechanism of Action Tirzepatide: Dual GIP-GLP-1 Agonism Explained. [Link]

  • Patel, P., & Tadi, P. (2024, February 20). Tirzepatide. In StatPearls. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Tirzepatide. [Link]

  • Willard, F. S., et al. (2020). Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist. JCI Insight, 5(17), e140330. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Liraglutide?. Patsnap Synapse. [Link]

  • American College of Cardiology. (2021, June 28). A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - SURPASS-2. [Link]

  • CiplaMed. (2026, February 17). Once Weekly Tirzepatide is Superior to Semaglutide in Reduction of HbA1c in T2D: SURPASS-2 Trial. [Link]

  • PR Newswire. (2021, June 25). Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes. [Link]

  • Nowak, M., et al. (2022). Tirzepatide — a dual GIP/GLP-1 receptor agonist — a new antidiabetic drug with potential metabolic activity in the treatment of type 2 diabetes. Endokrynologia Polska, 73(4), 636-643. [Link]

  • Le, J., & Wehrle, C. (2024, October 6). Liraglutide. In StatPearls. NCBI Bookshelf. [Link]

  • Levity. (2025, September 3). Understanding Liraglutide's Mechanism of Action: How It Works in Your Body. [Link]

  • Dr.Oracle. (2025, October 1). What is Liraglutide (Glucagon-like peptide-1 (GLP-1) receptor agonist)?. [Link]

  • ClinicalTrials.gov. (2022, February 14). A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes (SURPASS-2). [Link]

  • Eli Lilly and Company. (2021, June 25). Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes. [Link]

  • Leon-lugo, R., et al. (2024). Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity. Biomedical Reports, 20(5), 38. [Link]

  • ChemRxiv. (n.d.). Molecular and Computational Characterization of GLP-1 Receptor–Agonist Binding Mechanisms for Rational Therapeutic Design. [Link]

  • Dr.Oracle. (2025, May 14). What are the differences in receptor sensitivities between tirzepatide (a dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist) and semaglutide (GLP-1 receptor agonist)?. [Link]

  • Gabe, M. B. N., et al. (2024). Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354. Biochemical Pharmacology, 229, 116201. [Link]

  • Lau, J., et al. (2017). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 8, 155. [Link]

  • GPnotebook. (2026, January 31). Tirzepatide - a dual GIP and GLP-1 (GLP1) receptor agonist. [Link]

  • Heise, T., et al. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Pharmaceuticals, 17(10), 1290. [Link]

  • INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). [Link]

  • Patel, A., & King, S. (2023). Beyond glycemia: Comparing tirzepatide to GLP-1 analogues. Journal of the American Pharmacists Association, 63(4), 1264-1267. [Link]

  • BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. [Link]

  • Oh, T. J., et al. (2016). In Vivo Models for Incretin Research: From the Intestine to the Whole Body. Endocrinology and Metabolism, 31(1), 56-63. [Link]

  • Axxam. (2025, October 16). GLP-1 receptor assay: drug discovery in the metabolic field. [Link]

  • Oh, T. J., et al. (2016). In Vivo Models for Incretin Research: From the Intestine to the Whole Body. Endocrinology and Metabolism, 31(1), 56-63. [Link]

  • Innoprot. (n.d.). GLP-1 Glucagon Receptor Assay. [Link]

  • Zhang, Y., et al. (2015). The imaging of insulinomas using a radionuclide-labelled molecule of the GLP-1 analogue liraglutide. Scientific Reports, 5, 15068. [Link]

  • Myint, Z. W., et al. (2024). Comparative Efficacy of Tirzepatide, Liraglutide, and Semaglutide in Reduction of Risk of Major Adverse Cardiovascular Events in Patients with Obstructive Sleep Apnea and Type 2 Diabetes: Real-World Evidence. Annals of the American Thoracic Society. [Link]

  • Li, Y., et al. (2024). Evaluation and comparison of efficacy and safety of tirzepatide, liraglutide and SGLT2i in patients with type 2 diabetes mellitus: a network meta-analysis. Scientific Reports, 14(1), 30514. [Link]

  • Hers. (2024, April 9). Liraglutide Vs. Tirzepatide: Drug Comparison. [Link]

  • Dietitian Live. (2025, September 17). Liraglutide vs Semaglutide vs Tirzepatide: Which One is Right for You?. [Link]

  • Szymański, K., et al. (2024). Semaglutide, liraglutide and tirzepatide: Comparison of effectiveness in the treatment of obesity – a literature review. Quality in Sport, 14(4). [Link]

  • ResearchGate. (n.d.). cAMP washout experiments. [Link]

  • Doctronic.ai. (2025, October 29). Liraglutide vs Tirzepatide - Key Differences. [Link]

  • Oreate AI. (2026, January 15). Comparing GLP-1 Receptor Agonists: Liraglutide, Semaglutide, and Tirzepatide. [Link]

  • King's College London. (2022, November 15). The glucose tolerance test in mice: Sex, drugs and protocol. [Link]

  • Drugs.com. (n.d.). Liraglutide vs Tirzepatide Comparison. [Link]

  • ClinicalTrials.gov. (n.d.). PROTOCOL. [Link]

  • Epic Research. (2024, March 14). Tirzepatide and Injectable Semaglutide Correlated with Greatest Weight Loss Among GLP-1 Medications. [Link]

Sources

Technical Guide: Characterizing the Imbalanced Dual Agonism of LY3298176 (Tirzepatide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LY3298176 (Tirzepatide) represents a paradigm shift from selective mono-agonism to engineered poly-pharmacology.[1] Unlike simple co-formulations, it is a single multi-functional peptide engineered with a C20 fatty diacid moiety that enables albumin binding and prolonged half-life.

For the drug development scientist, the critical attribute of LY3298176 is not merely "dual action" but its imbalanced and biased pharmacology :

  • GIP Receptor (GIPR): Full potency and affinity comparable to native GIP.[2]

  • GLP-1 Receptor (GLP-1R): Biased agonism with reduced affinity (~5-fold lower than native GLP-1) and preferential signaling toward cAMP over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -arrestin recruitment.
    

This guide details the experimental framework required to confirm this specific selectivity profile, distinguishing it from native ligands and GLP-1 mono-agonists like Semaglutide.

Mechanistic Architecture: The "Imbalanced" Profile

The efficacy of LY3298176 relies on maximizing GIPR-mediated metabolic benefits (insulin sensitivity, lipid metabolism) while engaging GLP-1R sufficiently to drive weight loss but minimizing


-arrestin-mediated receptor downregulation.
Diagram 1: Differential Signaling Pathways

This diagram illustrates the biased agonism mechanism, highlighting the strong cAMP response at both receptors but the divergent


-arrestin recruitment at GLP-1R.

G cluster_0 GIP Receptor (GIPR) cluster_1 GLP-1 Receptor (GLP-1R) LY LY3298176 (Tirzepatide) GIPR GIPR Activation LY->GIPR High Affinity (Native-like) GLP1R GLP-1R Activation LY->GLP1R Lower Affinity (~1/5th of Native) cAMP_G cAMP Accumulation (Strong/Full) GIPR->cAMP_G Arr_G Beta-Arrestin (Native-like) GIPR->Arr_G cAMP_L cAMP Accumulation (Potent) GLP1R->cAMP_L Arr_L Beta-Arrestin (Weak/Biased) GLP1R->Arr_L Biased Signal Internal Receptor Internalization (Reduced) Arr_L->Internal

Caption: LY3298176 acts as a full agonist at GIPR but exhibits biased signaling at GLP-1R, favoring cAMP generation over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-arrestin recruitment, leading to reduced receptor internalization.[1][3]

Comparative Analysis: LY3298176 vs. Alternatives

To validate LY3298176, one must benchmark it against native ligands and selective GLP-1R agonists. The data below synthesizes key pharmacological parameters established in foundational studies (Coskun et al., 2018; Willard et al., 2020).

Table 1: Binding Affinity ( ) and Selectivity

Note: Lower


 indicates higher affinity.
LigandhGIPR Affinity (

)
hGLP-1R Affinity (

)
Selectivity Profile
Native GIP 0.1 - 0.3 nM > 1000 nMHighly GIPR Selective
Native GLP-1 > 1000 nM0.5 - 1.0 nM Highly GLP-1R Selective
Semaglutide > 1000 nM~0.5 - 1.0 nM Highly GLP-1R Selective
LY3298176 ~0.1 - 0.5 nM ~4.0 - 10.0 nM Dual (Imbalanced)

Key Insight: LY3298176 binds GIPR with affinity indistinguishable from native GIP, but binds GLP-1R with approximately 5-10x weaker affinity than native GLP-1.

Table 2: Functional Potency and Signaling Bias

Comparison of cAMP generation (


) vs. 

-arrestin recruitment.
ParameterNative GIPNative GLP-1LY3298176
GIPR cAMP (

)
~0.02 nMNo Effect~0.02 nM (Full Potency)
GLP-1R cAMP (

)
No Effect~0.03 nM~0.05 - 0.1 nM (High Potency)
GLP-1R

-arrestin
N/AHigh Recruitment (

100%)
Low Recruitment (

<20%)
GLP-1R Internalization N/ARapidMinimal / Slow

Experimental Validation Protocols

To confirm this profile in a drug discovery setting, you must establish a self-validating workflow that measures both binding (affinity) and function (efficacy/bias).

Protocol A: Competition Binding Assay (Selectivity Proof)

Objective: Quantify the "imbalanced" affinity ratios.

  • Cell System: HEK293 cells stably overexpressing human GIPR or human GLP-1R.[4][5]

    • Expert Note: Do not use transient transfections for

      
       determination; expression variability alters apparent affinity due to receptor reserve effects.
      
  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA), and centrifuge (20,000 x g) to isolate membranes.

  • Radioligands:

    • For GIPR: [

      
      I]-GIP(1-42).
      
    • For GLP-1R: [

      
      I]-GLP-1(7-36) or [
      
      
      
      I]-Exendin-4.
  • Assay Conditions:

    • Incubate membranes (5-10 µg protein/well) with radioligand (~0.05 nM) and increasing concentrations of LY3298176 (

      
       to 
      
      
      
      M).
    • Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA (Critical: Fatty acid-free BSA to prevent non-specific binding of the LY3298176 lipid tail).

    • Time: 90 min at Room Temperature (equilibrium is slower for lipidated peptides).

  • Termination: Rapid filtration through PEI-soaked GF/B filters.

  • Analysis: Fit to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Bias Assessment (cAMP vs. -arrestin)

Objective: Confirm the biased agonism at GLP-1R (High cAMP / Low


-arrestin).
Diagram 2: Functional Assay Workflow

Workflow cluster_Assays Parallel Detection Pathways Step1 Step 1: Cell Seeding (GLP-1R Expressing Cells) Step2 Step 2: Treatment (LY3298176 vs GLP-1) Step1->Step2 cAMP Path A: cAMP (HTRF/Luminescence) Step2->cAMP 30 min Arrestin Path B: B-Arrestin (PathHunter/BRET) Step2->Arrestin 90 min Analysis Step 3: Bias Calculation (Log(t/KA) Method) cAMP->Analysis Arrestin->Analysis

Caption: Parallel workflow to calculate signaling bias. Discrepancy between cAMP potency and


-arrestin recruitment confirms the biased profile.[1]
Detailed Steps (cAMP - HTRF Method):
  • Reagents: Use a homogenous time-resolved fluorescence (HTRF) cAMP kit (e.g., Cisbio).

  • Stimulation: Add LY3298176 in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

  • Incubation: 30 minutes at 37°C.

  • Detection: Lyse cells with HTRF donor/acceptor reagents. Read on an HTRF-compatible plate reader (e.g., EnVision).[6]

  • Result: LY3298176 should show full efficacy (

    
    ) comparable to native GLP-1, despite lower binding affinity.
    
Detailed Steps (

-arrestin - PathHunter/BRET):
  • System: Use Enzyme Fragment Complementation (EFC) or BRET biosensors where

    
    -arrestin recruitment to GLP-1R generates a signal.
    
  • Incubation: 90 minutes (recruitment kinetics are slower than cAMP).

  • Result: LY3298176 should show significantly reduced

    
     (<20-30% of native GLP-1) or a massive shift in potency, confirming the bias.
    

Senior Scientist Insights: Interpretation & Troubleshooting

1. The "Potency Shift" Artifact: When testing lipidated peptides like LY3298176, you may observe a "right-shift" (lower potency) in assays containing high serum albumin (FBS).

  • Cause: The C20 diacid moiety binds albumin, reducing the free fraction of the drug available for the receptor.

  • Solution: Perform "analytical" pharmacology in serum-free media or media with 0.1% Casein to determine true receptor potency. Perform "physiological" pharmacology in the presence of physiological albumin to model in vivo exposure.

2. Receptor Reserve (Spare Receptors): In systems with extremely high GLP-1R expression (e.g., certain CHO clones), LY3298176 may appear to have full


-arrestin activity due to signal amplification.
  • Validation: Always run a reference standard (Native GLP-1) side-by-side. The relative difference is what matters, not the absolute raw units.

3. Why "Imbalanced" is Better: If LY3298176 were a full, high-affinity agonist at GLP-1R (like Semaglutide) and a full GIPR agonist, the combined incretin load might cause intolerable nausea. The reduced GLP-1R affinity and biased signaling allow for higher dosing to maximize GIPR benefits while keeping GLP-1R activation within a "Goldilocks" therapeutic window.

References

  • Coskun, T. et al. (2018).[7][8][9] LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept.[1][7][8][10][11] Molecular Metabolism, 18, 3-14.[10]

  • Willard, F. S. et al. (2020).[6] Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist.[1][5][12][13] JCI Insight, 5(17), e140532.[1][3]

  • Sun, B. et al. (2022).[6] Structural determinants of dual incretin receptor agonism by tirzepatide. Proceedings of the National Academy of Sciences, 119(13), e2116506119.

  • Frias, J. P. et al. (2018). Efficacy and safety of LY3298176, a novel dual GIP and GLP-1 receptor agonist, in patients with type 2 diabetes: a randomised, placebo-controlled and active comparator-controlled phase 2 trial.[7][8][14] The Lancet, 392(10160), 2180-2193.

Sources

Analytical Validation of Tirzepatide Detection Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tirzepatide (LY3298176) represents a significant analytical challenge due to its dual agonist structure (GIP/GLP-1) and its C20 fatty diacid moiety. While Ligand Binding Assays (LBA) have historically served peptide bioanalysis, the high sequence homology of Tirzepatide to endogenous hormones necessitates the specificity of LC-MS/MS.

This guide provides a rigorous, data-backed comparison of detection methodologies, establishing a "Gold Standard" workflow for pharmacokinetic (PK) evaluation while defining the niche utility of immunoassays.

Part 1: The Analyte Challenge

To validate a method, one must first understand the molecule's failure modes.[1] Tirzepatide is a 39-amino acid peptide (MW ~4813 Da) modified with a C20 fatty diacid chain via a linker. This structure dictates the analytical strategy:

  • The C20-Diacid Moiety: Drastically increases lipophilicity, leading to severe non-specific binding (NSB) to polypropylene labware.

  • Multiple Charge States: In ESI+, the molecule distributes across

    
     and 
    
    
    
    , diluting sensitivity if not optimized.
  • Endogenous Interference: High homology with native GIP and GLP-1 makes antibody specificity in LBAs difficult to guarantee without cross-reactivity testing.

Visualization: The Analytical Decision Matrix

Tirzepatide_Decision_Matrix Analyte Tirzepatide (4.8 kDa) Challenge1 C20 Fatty Chain (High Lipophilicity) Analyte->Challenge1 Challenge2 Sequence Homology (GIP/GLP-1) Analyte->Challenge2 Impact1 Severe Adsorption (Loss of Analyte) Challenge1->Impact1 Impact2 LBA Cross-Reactivity (False Positives) Challenge2->Impact2 Solution1 Low-Bind Plates & SPE Extraction Impact1->Solution1 Solution2 LC-MS/MS (MRM Specificity) Impact2->Solution2

Figure 1: Critical chemical properties of Tirzepatide and their downstream impact on analytical method selection.

Part 2: Method A — LC-MS/MS (The Specificity Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for PK studies due to its ability to distinguish Tirzepatide from endogenous isomers and metabolites.

Optimized Protocol (Hybrid SPE)

Direct protein precipitation (PPT) often yields high matrix effects (ion suppression). The most robust validation data comes from a Hybrid PPT-SPE workflow.

  • Instrument: Triple Quadrupole (e.g., Waters Xevo TQ-XS or Agilent 6495).

  • Column: Peptide C18 (e.g., Waters ACQUITY Premier or Phenomenex Aeris Peptide), 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[4][5]

Step-by-Step Workflow:
  • Pre-treatment: Aliquot 200 µL plasma. Add Internal Standard (IS) (e.g., Lixisenatide or isotopically labeled Tirzepatide).

  • Precipitation: Add 1:1 MeOH:ACN (400 µL) to precipitate high-abundance proteins. Vortex and centrifuge (15,000 x g, 10 min).

  • Dilution: Transfer supernatant and dilute with water (1:1) to reduce organic content prior to SPE loading.

  • Solid Phase Extraction (SPE):

    • Plate: Mixed-mode Weak Cation Exchange (WCX) or Polymer Reversed-Phase (RP).

    • Condition: MeOH followed by Water.[4]

    • Load: Diluted supernatant.

    • Wash: 5% NH4OH (remove proteins) followed by 20% ACN (remove phospholipids).

    • Elute: 2% Formic Acid in 75% ACN.

  • Reconstitution: Evaporate to dryness (N2 gas) and reconstitute in low-binding vials with 20% ACN/Water.

Mass Spectrometry Parameters

Validation requires monitoring specific transitions to ensure selectivity.

ParameterSettingRationale
Ionization ESI PositivePeptides protonate readily in acidic mobile phase.
Precursor Ion 1204.4


The +4 charge state is typically the most abundant/stable.
Quantifier Product 396.2


-series fragment offering high intensity.
Qualifier Product 299.2

Secondary fragment for confirmation.
Collision Energy 25-30 eVOptimized for peptide backbone fragmentation.

Part 3: Method B — Ligand Binding Assays (The Sensitivity Alternative)

While LC-MS/MS is superior for specificity, ELISA (Enzyme-Linked Immunosorbent Assay) remains relevant for Immunogenicity (Anti-Drug Antibody) studies and high-throughput screening where capital equipment is limited.

The Specificity Trap

Standard "GLP-1" ELISA kits often fail for Tirzepatide quantification because they utilize antibodies targeting the conserved N-terminus of GLP-1. Since Tirzepatide shares this sequence, these kits cannot distinguish between the drug and endogenous GLP-1, leading to overestimation of drug concentration.

Validation Requirement: If using LBA for PK, you must use an anti-idiotypic antibody specific to the Tirzepatide linker or the unique GIP/GLP-1 hybrid sequence, and demonstrate <1% cross-reactivity with native hormones.

Part 4: Comparative Data Analysis

The following data summarizes typical performance metrics observed in validation studies (based on FDA/ICH M10 guidelines).

FeatureLC-MS/MS (SPE Method)LBA (ELISA)Verdict
Selectivity High (Distinguishes drug from endogenous GLP-1)Low to Moderate (Risk of cross-reactivity)LC-MS/MS Wins
LLOQ (Sensitivity) 0.05 – 0.5 ng/mL0.01 – 0.1 ng/mLLBA Wins (Slightly)
Dynamic Range Linear (0.5 – 1000 ng/mL)Sigmoidal (Narrow range, requires dilutions)LC-MS/MS Wins
Matrix Effects Low (with SPE cleanup)High (Hook effect, serum interference)LC-MS/MS Wins
Throughput Moderate (10-15 min/sample)High (96 samples simultaneously)LBA Wins

Part 5: Critical Validation Protocol (Adsorption Control)

The most common failure in Tirzepatide validation is recovery loss due to adsorption . The fatty acid chain acts as a "grease," sticking to standard pipette tips and plates.

Validated Mitigation Strategy:
  • Labware: Use exclusively Low-Bind (LoBind) Eppendorf tubes and plates.

  • Solvent: Never dissolve neat standards in 100% aqueous buffer. Always maintain at least 20% organic solvent (ACN or MeOH) or include carrier proteins (BSA) in the matrix during preparation.

  • Carryover Check: Inject a double blank after the ULOQ (Upper Limit of Quantification). If carryover >20% of LLOQ, increase the organic wash in the HPLC gradient (e.g., a sawtooth wash step with 95% ACN).

Visualization: Optimized Extraction Workflow

Extraction_Workflow start Plasma Sample + Internal Standard ppt Protein Precipitation (1:1 MeOH:ACN) start->ppt dilution Dilution (1:1 Water) *Critical for SPE retention* ppt->dilution Supernatant spe_load Load onto WCX SPE Plate dilution->spe_load wash Wash 1: 5% NH4OH Wash 2: 20% ACN spe_load->wash elute Elute: 2% Formic Acid in 75% ACN wash->elute inject LC-MS/MS Injection (Low-Bind Vial) elute->inject

Figure 2: Hybrid PPT-SPE workflow designed to minimize matrix effects while maximizing recovery of the lipophilic peptide.

References

  • Waters Corporation. "Ultra-Sensitive Quantification of Tirzepatide in Human Plasma Using Xevo TQ Absolute Mass Spectrometry."[6] Application Note 720008103. Available at: [Link]

  • Phenomenex. "Determination of Semaglutide and Tirzepatide in Plasma." Technical Note TN-1312. Available at: [Link]

  • Agilent Technologies. "Sensitive Quantitation of Glucagon-like peptide-1 (GLP-1) Analog Tirzepatide in Plasma Using Automated LC-MS/MS workflow." Application Note 5994-6243EN. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (M10)." FDA Guidelines. Available at: [Link]

  • Karim, A., et al. "Pharmacokinetics and Pharmacodynamics of Tirzepatide." Clinical Pharmacokinetics, 2023.[5][7] (Contextual grounding for PK parameters).

Sources

Bioequivalence & Comparative Characterization Guide: Generic Tirzepatide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a generic version of Tirzepatide (a 39-amino acid linear peptide with a C20 fatty diacid moiety) presents a unique regulatory challenge. Unlike small molecules, the bioequivalence (BE) of peptides rests heavily on demonstrating "sameness" in physicochemical properties and impurity profiles to justify a waiver of immunogenicity clinical trials.

This guide outlines the scientific bridge between the Reference Listed Drug (RLD) and the Generic candidate. It prioritizes the FDA Product-Specific Guidance (PSG) requirements for synthetic peptides, emphasizing high-resolution impurity profiling, sensitive LC-MS/MS bioanalysis, and robust PK study designs.

Part 1: Mechanistic Basis & Comparative Pharmacology

Tirzepatide is a dual agonist, binding to both the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor and the Glucagon-like Peptide-1 (GLP-1) receptor.[1][2][3] This dual mechanism dictates the critical need for preserving secondary structure and formulation integrity, as degradation can differentially impact receptor affinity.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual-target mechanism that the generic product must mimic functionally.

Tirzepatide_MOA cluster_receptors Target Receptors cluster_effects Physiological Outcomes Tirzepatide Tirzepatide (Generic/RLD) GIPR GIP Receptor (GIPR) Tirzepatide->GIPR High Affinity GLP1R GLP-1 Receptor (GLP-1R) Tirzepatide->GLP1R Selective Agonism cAMP cAMP Accumulation GIPR->cAMP GLP1R->cAMP PKA PKA Activation cAMP->PKA Insulin ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon Satiety ↑ Satiety / ↓ Gastric Emptying PKA->Satiety

Figure 1: Dual signaling pathway of Tirzepatide. Bioequivalence ensures the generic molecule triggers these pathways with identical potency to the RLD.

Part 2: Critical Quality Attributes (CQAs) & The "Sameness" Bridge

For synthetic peptides referencing recombinant RLDs (or vice versa), the FDA guidance "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products" is the governing logic.[4][5] You must prove the active ingredient is identical to avoid extensive clinical immunogenicity studies.[4]

The Impurity Profiling Challenge

The C20 fatty diacid side chain (attached via a linker) is a critical structural element. "Sameness" requires orthogonal analytical methods.[6]

ParameterMethod StrategyAcceptance Criteria (Generic vs. RLD)
Primary Sequence LC-MS/MS (Bottom-up mapping)100% Sequence Identity
Secondary Structure Circular Dichroism (CD), NMRSuperimposable spectra
Oligomerization SEC-MALS (Size Exclusion)Comparable aggregation profile
Impurity Profile UHPLC-UV-HRMSNo new impurity > 0.5%. Impurities 0.1–0.5% must be characterized.[5]
Acylation Site Peptide Mapping (Trypsin digest)Confirmed attachment at Lysine-20

Part 3: Bioanalytical Strategy (LC-MS/MS)

Expert Insight: Ligand Binding Assays (LBA/ELISA) are often insufficient for generic peptide BE due to cross-reactivity with metabolites or endogenous analogs. LC-MS/MS is the gold standard for specificity.

Method Validation Parameters
  • Matrix: Human Plasma (K2EDTA).[3]

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Extraction: Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) to isolate the acidic peptide.

  • LLOQ Target: 0.1 – 0.5 ng/mL (Crucial for capturing the terminal elimination phase).

Bioanalytical Workflow Diagram

This self-validating workflow ensures data integrity during the PK study.

Bioanalysis_Workflow cluster_prep Sample Preparation Sample Clinical Plasma Sample PPT Protein Precipitation (Acidified Methanol) Sample->PPT IS Add Internal Standard (Stable Isotope Labeled) IS->PPT SPE SPE Extraction (Mixed-Mode MAX) PPT->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (C18 Column, Gradient) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Linearity r² > 0.99) MS->Data

Figure 2: Validated LC-MS/MS workflow for Tirzepatide quantification in human plasma.

Part 4: Clinical Bioequivalence Study Design

If a waiver is not granted (due to formulation differences or impurity profiles), an in vivo PK study is mandatory.

Study Protocol Specifications
  • Design: Randomized, Single-Dose, Two-Way Crossover.

  • Subjects: Healthy volunteers (N ~ 40-60, power calculation dependent).

  • Dose: 2.5 mg or 5 mg (Subcutaneous).[7] Note: Lowest therapeutic dose is preferred to minimize adverse events (nausea).

  • Washout Period: Minimum 4 weeks (28 days).

    • Reasoning: Tirzepatide

      
       days. 
      
      
      
      days for complete elimination.
  • Sampling Schedule: Pre-dose, then frequent sampling up to 24h (

    
     range), followed by sparse sampling up to 168-240 hours.
    
Primary PK Endpoints

Equivalence is established if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) fall within 80.00 – 125.00% .

ParameterDefinitionCriticality

Maximum observed plasma concentrationMeasures rate of absorption.

Area under curve to last measurable conc.Measures extent of absorption (Exposure).

Area under curve extrapolated to infinityConfirms total exposure.

Part 5: Immunogenicity Assessment (The Safety Bridge)

For synthetic peptides, immunogenicity is the highest risk factor. If the generic contains new impurities (not present in RLD) or higher levels of existing impurities, you must assess the risk of Anti-Drug Antibodies (ADAs).

Assessment Hierarchy
  • In Silico: Use T-cell epitope prediction tools (e.g., EpiMatrix) to screen new impurities.[6][8]

  • In Vitro: HLA-binding assays and T-cell proliferation assays using human PBMCs.

  • In Vivo: Only required if in vitro data suggests high risk.

Immunogenicity_Logic Start Impurity Profiling (Generic vs RLD) Decision New Impurity > 0.5%? Start->Decision Pass Standard BE Path (No Immunogenicity Study) Decision->Pass No Fail Immunogenicity Risk Assessment Decision->Fail Yes InSilico In Silico Epitope Prediction Fail->InSilico InVitro In Vitro T-Cell Assay InSilico->InVitro If Epitope Found

Figure 3: Decision tree for immunogenicity testing based on impurity profiling.

References

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Tirzepatide.[7] (Revised Dec 2025).[7][9] Provides specific recommendations for bioequivalence and impurity profiling. [Link]

  • U.S. Food and Drug Administration (FDA). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.[4][5][10] (Guidance for Industry).[5][9][11] [Link]

  • European Medicines Agency (EMA). Assessment Report: Mounjaro (Tirzepatide).[12] (EMA/539700/2023).[13] Contains detailed PK/PD and immunogenicity data of the reference product. [Link]

  • Urva, S., et al. "Pharmacokinetics and Pharmacodynamics of Tirzepatide." Clinical Pharmacokinetics, 2022.[2][11] (Key source for

    
     and 
    
    
    
    parameters). [Link]
  • Chavda, V.P., et al. "Tirzepatide, a New Era of Dual-Targeted Treatment for Diabetes and Obesity: A Mini-Review."[3] Molecules, 2022.[2][3][11][14] [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility: A Framework for Assessing the Batch-to-Batch Consistency of Novel Research Compounds, Exemplified by CAS 864915-61-7

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Consistency in Scientific Research

A Multi-Parametric Approach to Batch Validation

A single analytical method is insufficient to fully characterize a chemical compound. A comprehensive assessment of batch-to-batch consistency requires an orthogonal approach, where multiple techniques are employed to evaluate different physicochemical properties.[1][2] This ensures that "what we observe is not nature itself, but nature exposed to our method of questioning" (Werner Heisenberg, as cited in[1]). Our recommended workflow integrates identity, purity, and physical characterization tests.

Tier 1: Identity Confirmation

The first and most critical step is to confirm that the new batch of material is indeed the correct chemical entity.

  • Rationale: Mass spectrometry provides a highly accurate measurement of the compound's molecular weight, a fundamental physical constant. This technique is invaluable for confirming the presence of the target molecule.[8]

  • Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS

    • Prepare a 1 mg/mL stock solution of the test article in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Inject 5 µL of the diluted sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in both positive and negative ionization modes.

    • Compare the observed monoisotopic mass with the theoretically calculated mass. The deviation should be within ± 5 ppm.

  • Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus.[9] It serves as a definitive "fingerprint" for the compound's structure.

  • Protocol: ¹H NMR

    • Accurately weigh 3-5 mg of the test article and dissolve it in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and compare the resulting spectrum to a qualified reference standard or previously validated batch. Key features to compare include chemical shifts, peak integrations, and coupling patterns.

Tier 2: Purity and Impurity Profiling

Once identity is confirmed, the next step is to quantify the purity of the material and characterize any impurities present.[6] An inconsistent impurity profile can drastically alter the biological activity of a compound.[7]

  • Rationale: HPLC is a cornerstone technique for purity assessment, separating the main compound from any impurities.[10] The area under the curve for each peak in the chromatogram is proportional to its concentration, allowing for quantitative purity determination.

  • Protocol: Purity Assessment by Reverse-Phase HPLC-UV

    • Develop a stability-indicating HPLC method using a C18 column. The mobile phases will typically consist of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).

    • Prepare the sample at a concentration of 1 mg/mL.

    • Inject 10 µL and monitor the elution profile at a wavelength where the compound has significant UV absorbance.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

  • Rationale: While HPLC-UV can quantify impurities, LC-MS is used to identify them by providing molecular weight information for each separated peak.[8][10] This is crucial for understanding if new or different impurities are present in a new batch.

  • Protocol: Impurity Identification

    • Utilize the same HPLC method as for purity assessment, but with the detector being a mass spectrometer.

    • Analyze the mass spectra of any impurity peaks to obtain their molecular weights.

    • This information can help in postulating the structures of the impurities, which may be process-related or degradation products.

Tier 3: Physical and Functional Characterization
  • Rationale: The presence of water can affect the accurate weighing of a compound and can also impact its stability and solubility.[9] Karl Fischer titration is the gold standard for quantifying water content.

  • Protocol:

    • Use a coulometric Karl Fischer titrator.

    • Accurately weigh a sample of the test article and introduce it into the titration cell.

    • The instrument will automatically titrate the water and provide a result as a percentage of the total weight.

  • Rationale: Ultimately, the compound is intended for a specific biological application. A functional assay is the most direct measure of a new batch's performance and consistency with previous batches.

  • Protocol:

    • Select a robust and reproducible in-vitro assay that is relevant to the compound's intended use (e.g., an enzymatic assay, a cell-based reporter assay, or a binding assay).

    • Prepare dose-response curves for the new batch alongside a qualified reference standard.

    • Calculate the EC₅₀ or IC₅₀ values and compare them. The values for the new batch should be within a 2-fold range of the reference standard.

Data Presentation and Interpretation

Clear and concise data presentation is essential for making informed decisions about batch acceptance.

Batch-to-Batch Comparison for Compound 864915-61-7
ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Identity
HRMS (m/z)[M+H]⁺ = 450.2315[M+H]⁺ = 450.2318[M+H]⁺ = 450.2312Theoretical ± 5 ppm
¹H NMRConforms to structureConforms to structureConforms to structureSpectrum matches reference
Purity & Impurities
Purity by HPLC-UV (%)99.599.298.5≥ 98.0%
Impurity Profile (LC-MS)Impurity 1 (0.3%)Impurity 1 (0.5%)Impurity 1 (0.8%)No new impurities > 0.1%
Impurity 2 (0.2%)Impurity 2 (0.3%)Impurity 3 (0.7%)
Physical Properties
Water Content (%)0.250.310.55≤ 1.0%
Functional Activity
In-vitro EC₅₀ (nM)15.218.135.7Within 2-fold of reference

Analysis:

  • Batch B would be considered acceptable. All parameters fall within the pre-defined acceptance criteria.

  • Batch C , however, raises concerns. While the identity is correct, the purity is lower, a new impurity is present at a significant level (0.7%), and the functional activity is more than 2-fold different from the reference. This batch should be rejected and an investigation initiated with the supplier.

Comparison with an Alternative Compound

In many research contexts, multiple compounds may be under investigation for the same biological target. The same rigorous analytical approach should be applied to all candidates.

ParameterCompound 864915-61-7 (Batch A)Alternative Compound Y (Batch 1)
Purity by HPLC-UV (%)99.599.8
In-vitro EC₅₀ (nM)15.28.7
Aqueous Solubility (µg/mL)10.555.2
In-vitro Metabolic Stability (t½, mins)45>120

Analysis: This comparative data allows for a more informed decision on which compound to advance. While both are of high purity, "Alternative Compound Y" demonstrates superior potency, solubility, and metabolic stability, making it a more promising candidate for further development.

Visualizing the Workflow and Decision Logic

Diagrams can provide a clear overview of the experimental and decision-making processes.

G cluster_0 Batch Acceptance Workflow NewBatch New Batch Received Tier1 Tier 1: Identity (HRMS, NMR) NewBatch->Tier1 Tier2 Tier 2: Purity (HPLC, LC-MS) Tier1->Tier2 Identity Confirmed Tier3 Tier 3: Physical/Functional (Karl Fischer, Bioassay) Tier2->Tier3 Purity & Impurity Profile Acceptable Decision Accept or Reject? Tier3->Decision Physical & Functional Properties Acceptable Accept Accept Batch Decision->Accept Yes Reject Reject Batch & Investigate Decision->Reject No

Caption: Workflow for batch acceptance testing.

G cluster_1 Comparative Compound Selection Logic CompoundX Compound 864915-61-7 (Batch A) Analysis Comparative Analysis (Purity, Potency, Solubility, Stability) CompoundX->Analysis CompoundY Alternative Compound Y (Batch 1) CompoundY->Analysis Decision Select Lead Compound Analysis->Decision AdvanceY Advance Compound Y Decision->AdvanceY Compound Y has superior overall profile

Caption: Logic for selecting a lead compound.

Conclusion

References

  • Why Purity Variation is Significant in Laboratories.
  • Analytical Services for Purity Determin
  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023, February 26).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025, April 3).
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. (2014, October 8).
  • Why High-Purity Biology Reagents Matter for Research Accuracy. Apollo Scientific.
  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023, July 27). Moravek.
  • Comprehensive GMP quality control testing for small molecules. Nuvisan.
  • How Consistent Assay Performance Reduces Batch Failures. (2026, January 6). Avance Biosciences.
  • Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19).
  • Identity determin
  • Techniques and Methods of Identification.

Sources

Comparative Pharmacodynamics of GLP-1 Receptor Agonists in Obesity and Type 2 Diabetes Mellitus: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the pharmacodynamics of glucagon-like peptide-1 (GLP-1) receptor agonists, a class of therapeutics relevant for both obesity and type 2 diabetes mellitus (T2DM), in preclinical models representative of these two metabolic states. For the purpose of this guide, we will refer to a representative GLP-1 receptor agonist as "Compound X." We will explore the nuanced differences in its pharmacological effects when administered to obese, normoglycemic models versus models exhibiting both obesity and T2DM. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.

Introduction: The Interplay of Obesity, Diabetes, and GLP-1 Receptor Agonism

Obesity is a primary risk factor for the development of T2DM, characterized by a state of chronic low-grade inflammation, insulin resistance, and subsequent pancreatic β-cell dysfunction.[1][2] While often co-occurring, the underlying pathophysiology of an obese, non-diabetic state versus an established T2DM state presents distinct environments that can significantly influence the pharmacodynamic response to therapeutic agents.

GLP-1 receptor agonists are a cornerstone in the management of T2DM and have also emerged as highly effective for chronic weight management.[3][4] Their mechanism of action is multifaceted, including glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and promotion of satiety via central nervous system pathways.[3] Understanding how the efficacy of these actions is modulated by the presence of hyperglycemia and established insulin resistance is critical for preclinical to clinical translation.

Core Mechanistic Pathways

The primary mechanism of action for Compound X involves the activation of the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues including pancreatic islets, brain, gut, and heart. The downstream signaling pathways are crucial to its therapeutic effects.

cluster_pancreas Pancreatic β-cell cluster_cns Central Nervous System (Hypothalamus) Compound_X Compound X GLP1R GLP-1 Receptor Compound_X->GLP1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Epac2->Insulin_Granules Compound_X_CNS Compound X GLP1R_CNS GLP-1 Receptor Compound_X_CNS->GLP1R_CNS Satiety_Neurons POMC/CART Neurons GLP1R_CNS->Satiety_Neurons Activates Appetite_Suppression Appetite Suppression & Satiety Satiety_Neurons->Appetite_Suppression

Caption: Simplified signaling cascade of Compound X in pancreatic β-cells and the CNS.

Comparative Pharmacodynamics: Obese vs. T2DM Models

The fundamental difference in the pharmacodynamic response to Compound X between an obese, non-diabetic model and a T2DM model lies in the baseline metabolic state. The T2DM model is characterized by both insulin resistance and a degree of β-cell dysfunction, which can alter the magnitude of the drug's effect.

Glycemic Control

In a T2DM model, the primary pharmacodynamic endpoint is often glycemic control. Compound X is expected to elicit a significant reduction in blood glucose levels. This effect is glucose-dependent, meaning the stimulation of insulin secretion is more pronounced at higher glucose concentrations.[3]

In an obese, normoglycemic model, the effect of Compound X on fasting blood glucose may be minimal, as the glucose-dependent nature of its insulinotropic action prevents hypoglycemia. However, during a glucose challenge, such as an oral glucose tolerance test (OGTT), Compound X would be expected to improve glucose disposal and reduce post-prandial glucose excursions.

Insulin Secretion

In a T2DM model with compromised β-cell function, the ability of Compound X to stimulate insulin secretion may be blunted compared to an obese model with healthy pancreatic function. The response will depend on the severity of the diabetic phenotype.

Weight Reduction

The effects of Compound X on body weight are primarily driven by reduced food intake and delayed gastric emptying.[1] These effects are expected to be pronounced in both obese and T2DM models. However, the magnitude of weight loss may differ. In some clinical settings, patients with T2DM experience slightly less weight loss with GLP-1 receptor agonists compared to those without diabetes.[5][6] This could be due to the complex interplay of metabolic adaptations in the diabetic state.

Table 1: Expected Comparative Pharmacodynamic Outcomes for Compound X
Pharmacodynamic ParameterObese ModelT2DM ModelRationale for Difference
Fasting Blood Glucose Minimal changeSignificant reductionGlucose-dependent insulin secretion is more pronounced in the hyperglycemic state of T2DM.
Glucose Tolerance (OGTT) ImprovedSignificantly improvedBoth models show improvement, but the effect is more dramatic against the higher baseline of the T2DM model.
Insulin Secretion Robust increaseModerate increaseβ-cell function may be compromised in the T2DM model, limiting the insulin secretory response.
Body Weight Reduction Significant reductionSignificant reductionCentral and gastric effects on satiety and food intake are present in both models.
Food Intake ReducedReducedThe central appetite-suppressing effects are a key mechanism in both conditions.

Experimental Protocols for Comparative Assessment

To rigorously compare the pharmacodynamics of Compound X, well-defined preclinical models and standardized experimental procedures are essential.

Animal Models
  • Obese Model: C57BL/6J mice fed a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce diet-induced obesity (DIO). These animals exhibit obesity and insulin resistance but maintain normoglycemia.

  • T2DM Model: db/db mice, which have a genetic mutation in the leptin receptor, leading to hyperphagia, obesity, and the development of overt T2DM. Alternatively, HFD-fed mice can be treated with a low dose of streptozotocin to induce a more profound diabetic phenotype.[7]

Experimental Workflow

Start Start Acclimatization Model Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurements (Weight, Glucose, Food Intake) Acclimatization->Baseline Randomization Group Randomization (Vehicle, Compound X) Baseline->Randomization Dosing Chronic Dosing (e.g., 28 days) Randomization->Dosing Weekly_Monitoring Weekly Monitoring (Weight, Food Intake) Dosing->Weekly_Monitoring OGTT Oral Glucose Tolerance Test (Day 21) Dosing->OGTT Terminal_Collection Terminal Sample Collection (Blood, Tissues) Dosing->Terminal_Collection Weekly_Monitoring->Dosing End End Terminal_Collection->End

Caption: General experimental workflow for a chronic pharmacodynamic study.

Step-by-Step Protocol: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast animals for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Obtain a baseline blood sample from the tail vein to measure blood glucose (t=0).

  • Dosing: Administer Compound X or vehicle via the intended route (e.g., subcutaneous injection) at the specified time before the glucose challenge.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Post-Challenge Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose concentrations at each time point. Calculate the area under the curve (AUC) for glucose to quantify glucose excursion.

Data Interpretation and Considerations

When comparing the pharmacodynamics of Compound X in these models, it is crucial to consider the physiological context. A reduced effect on insulin secretion in the T2DM model, for example, is not a failure of the compound but a reflection of the underlying disease state. Similarly, pharmacokinetic profiles may differ between obese and lean animals due to altered drug distribution and clearance, which can impact pharmacodynamic outcomes.[8][9]

Conclusion

The preclinical assessment of GLP-1 receptor agonists like Compound X requires a nuanced approach that acknowledges the distinct pathophysiological landscapes of obesity and T2DM. While the core mechanisms of action are conserved, the magnitude of the pharmacodynamic response, particularly concerning glycemic control and insulin secretion, is expected to differ. By employing appropriate animal models and robust experimental designs, researchers can gain a comprehensive understanding of a compound's therapeutic potential in these intertwined metabolic diseases.

References

  • Pharmacokinetic/pharmacodynamic studies on exenatide in diabetic rats. Acta Pharmacologica Sinica.[Link]

  • Pharmacokinetic/pharmacodynamic studies on exenatide in diabetic rats - PMC. National Institutes of Health.[Link]

  • Liraglutide in Obesity and Diabetes: Identification of CNS Targets Using fMRI. ClinicalTrials.gov.[Link]

  • Obesity Treatment to Improve Diabetes. ClinicalTrials.gov.[Link]

  • Obesity and Pharmacokinetics. LITFL.[Link]

  • Effect of Obesity on the Pharmacokinetics and Pharmacodynamics of Anticancer Agents. Clinical Pharmacokinetics.[Link]

  • Tirzepatide once weekly for the treatment of obesity in people with type 2 diabetes (SURMOUNT-2): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial. The Lancet.[Link]

  • Weight loss in people with type 1 diabetes over 12 months: Real-world data comparing tirzepatide, semaglutide and liraglutide. Diabetes, Obesity and Metabolism.[Link]

  • Pharmacokinetics and Childhood Obesity: Pathophysiological Basis and Challenges in Choosing the Ideal Body Size Descriptor. MDPI.[Link]

  • Exploring the Interactions between Obesity and Diabetes: Implications for Understanding Metabolic Dysregulation in a Saudi Arabian Adult Population. Metabolites.[Link]

  • Pharmacokinetics in obese patients. e-SAFE Anaesthesia.[Link]

  • Pharmacokinetics and Pharmacodynamics of Drugs in Obese Pediatric Patients: How to Map Uncharted Clinical Territories. Handbook of Experimental Pharmacology.[Link]

  • Pharmacokinetic/pharmacodynamic modelling in diabetes mellitus. Clinical Pharmacokinetics.[Link]

  • Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program. Obesity (Silver Spring).[Link]

  • A Study of Tirzepatide (LY3298176) in Participants With Type 2 Diabetes Who Have Obesity or Are Overweight (SURMOUNT-2). Lilly Trials.[Link]

  • Compare the Decrease in Visceral Adipose Tissue in People with Obesity and Prediabetes vs. Obesity and Type 2 Diabetes Treated with Liraglutide. MDPI.[Link]

  • Diabetes and CVD module 2: clinical pharmacology of anti-diabetes drugs. BJC (British Journal of Cardiology).[Link]

  • Pharmacokinetics and pharmacodynamics of exenatide following alternate routes of administration. ResearchGate.[Link]

  • Anti-obesity drug standoff for people with and without type 2 diabetes. Examine.[Link]

  • Comparison of different obesity indices associated with type 2 diabetes mellitus among different sex and age groups in Nantong, China: a cross-section study. BMC Public Health.[Link]

Sources

Safety Operating Guide

Navigating Chemical Disposal When a CAS Number is Ambiguous: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide

In the dynamic environment of a research laboratory, the proper disposal of chemical waste is a cornerstone of safety and regulatory compliance. However, situations can arise where a Chemical Abstracts Service (CAS) number, the unique identifier for a chemical substance, does not yield immediate and clear identification. The CAS number 864915-61-7 presents such a case. Initial searches for this specific identifier are inconclusive, with some safety data sheets for multi-component mixtures listing it without definitive correlation to a single substance. This guide provides a robust, step-by-step framework for researchers, scientists, and drug development professionals to navigate the proper disposal procedures when faced with an ambiguously identified substance. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles of chemical safety and environmental responsibility.

The Challenge of Ambiguity: Why 864915-61-7 is a Case Study

A thorough search for CAS number 864915-61-7 does not point to a specific, single chemical entity in widely accessible chemical databases. Instead, it appears in the context of complex mixtures, such as the "RapidRoof Anti-Skid" product, which contains several hazardous components like n-butyl acrylate, methyl methacrylate, and tetramethylene dimethacrylate. This ambiguity underscores a critical principle in laboratory safety: never assume the properties of a substance. The absence of clear identification necessitates a more rigorous process of hazard assessment before any handling or disposal can be considered.

Core Directive: A Self-Validating System for Safe Disposal

When faced with an unidentified or ambiguously identified substance, the primary directive is to treat it as hazardous until proven otherwise. The following procedural workflow is designed to be a self-validating system, ensuring that safety and compliance are maintained at every step.

Step 1: Locate the Primary Source of Information - The Safety Data Sheet (SDS)

The most critical document for any chemical product is its Safety Data Sheet (SDS), formerly known as a Material Safety Data Sheet (MSDS). This document is provided by the manufacturer or supplier and contains comprehensive information on the chemical's properties, hazards, and safe handling procedures.

  • Action: If you have a container with the CAS number 864915-61-7, it is imperative to locate the physical or digital SDS that accompanied the product. If the SDS is missing, immediately contact the manufacturer or supplier to request a copy. Do not use the product until the SDS has been reviewed.

Step 2: Hazard Identification and Characterization from the SDS

Once the SDS is obtained, a thorough review of several key sections is necessary to determine the appropriate disposal pathway.

SDS SectionInformation to Extract for DisposalRationale
Section 2: Hazards Identification GHS Hazard Pictograms, Signal Word, Hazard Statements, and Precautionary Statements.This section provides a quick visual and textual summary of the primary hazards (e.g., flammable, corrosive, toxic).
Section 9: Physical and Chemical Properties pH, Flash Point, Reactivity, and Solubility.These properties will determine the appropriate waste category and any potential incompatibilities with other waste streams. For example, a low flash point indicates a flammable liquid that must be disposed of in a designated flammable waste container.[1]
Section 11: Toxicological Information Acute and chronic health effects, routes of exposure.Understanding the toxicity is crucial for assessing the risk to human health and determining if the waste is acutely hazardous.
Section 12: Ecological Information Environmental hazards (e.g., toxicity to aquatic life).This information will guide whether the waste poses a significant threat to the environment and may require specialized disposal to prevent environmental contamination.
Section 13: Disposal Considerations Specific disposal recommendations from the manufacturer.This section often provides direct guidance on the appropriate disposal methods and any specific regulatory requirements.
Step 3: The Disposal Decision Workflow

The information gathered from the SDS will inform the decision-making process for proper disposal. The following workflow diagram illustrates this process.

DisposalWorkflow Chemical Waste Disposal Decision Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification (from SDS) cluster_2 Waste Segregation & Containment cluster_3 Final Disposal Protocol Start Obtain Substance with CAS 864915-61-7 LocateSDS Locate and Review Safety Data Sheet (SDS) Start->LocateSDS IdentifyHazards Identify Hazards: - Physical (Flammable, Reactive) - Health (Toxic, Corrosive) - Environmental LocateSDS->IdentifyHazards IsFlammable Is it Flammable? IdentifyHazards->IsFlammable IsCorrosive Is it Corrosive? IsFlammable->IsCorrosive No FlammableWaste Segregate in Flammable Liquid Waste Container IsFlammable->FlammableWaste Yes IsReactive Is it Reactive? IsCorrosive->IsReactive No CorrosiveWaste Segregate in Corrosive Waste Container (Acid/Base) IsCorrosive->CorrosiveWaste Yes IsToxic Is it Acutely Toxic? IsReactive->IsToxic No ReactiveWaste Segregate in Reactive Waste Container (Special Handling) IsReactive->ReactiveWaste Yes NonHazardous Segregate as Non-Hazardous Waste (Consult EHS) IsToxic->NonHazardous No ToxicWaste Segregate in Acutely Toxic Waste Container IsToxic->ToxicWaste Yes LabelContainer Properly Label Waste Container (Contents, Hazards, Date) NonHazardous->LabelContainer FlammableWaste->LabelContainer CorrosiveWaste->LabelContainer ReactiveWaste->LabelContainer ToxicWaste->LabelContainer ContactEHS Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal LabelContainer->ContactEHS

Caption: A workflow for determining the proper chemical waste disposal procedure, starting from substance identification to final disposal coordination with Environmental Health and Safety.

Step 4: General Principles of Chemical Waste Disposal

Regardless of the specific hazards identified, the following best practices are universal for the disposal of chemical waste in a laboratory setting:

  • Waste Minimization: The first step in waste management is to minimize its generation. Order only the quantities of chemicals needed and use efficient experimental designs.

  • Segregation: Never mix different types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Container Management:

    • Use only approved and properly labeled waste containers.

    • Ensure containers are compatible with the waste they are holding.

    • Keep waste containers closed except when adding waste.

    • Do not overfill containers.

  • Labeling: All waste containers must be clearly labeled with the full chemical names of the contents, the associated hazards (e.g., "Flammable," "Corrosive"), and the date of accumulation.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety department is the ultimate authority on chemical waste disposal. They can provide specific guidance, waste containers, and pickup services. Always consult with them if you are unsure about a disposal procedure.

Authoritative Grounding and Comprehensive References

The procedures outlined in this guide are based on established principles of laboratory safety and chemical management as promulgated by regulatory and advisory bodies. For further in-depth information, please consult the following resources.

References

  • Safety Data Sheet for RapidRoof Anti-Skid. This document, while not definitively identifying CAS 864915-61-7, provides an example of the hazard information that is critical for disposal decisions. The product is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and a potential skin sensitizer. [Source: Provided Search Result]
  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The United Nations system for standardizing the classification and labeling of chemicals.
  • U.S. Environmental Protection Agency (EPA) Hazardous Waste. Provides comprehensive information on the regulations for hazardous waste identification, management, and disposal in the United States under the Resource Conservation and Recovery Act (RCRA). [Source: U.S. EPA]
  • Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. A comprehensive guide from the National Research Council that provides detailed information on all aspects of laboratory safety, including chemical waste management.

Sources

Personal protective equipment for handling 864915-61-7

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Safety Guide: Handling Protocols for Galeterone (CAS 864915-61-7) To: Laboratory Operations & Safety Teams From: Senior Application Scientist, Technical Safety Division

Part 1: Executive Technical Summary

Substance Identity: Galeterone (TOK-001, VN/124-1) CAS Number: 864915-61-7 Pharmacological Class: CYP17 Lyase Inhibitor / Androgen Receptor Antagonist Critical Hazard: Reproductive Toxicity (Category 1B/2) & Specific Target Organ Toxicity.

The Core Directive: Treat CAS 864915-61-7 as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "Level 1" laboratory safety (lab coat/single gloves) is insufficient . This compound operates by disrupting steroidogenesis; therefore, even microgram-level exposure can induce physiological changes, particularly in personnel who are pregnant, breastfeeding, or trying to conceive.

This guide moves beyond generic advice to provide a containment-based workflow designed to prevent cross-contamination and occupational exposure.

Part 2: Hazard Characterization & Risk Assessment

To safely handle Galeterone, one must understand the mechanism of hazard.

ParameterTechnical DetailSafety Implication
Mechanism CYP17A1 Inhibition & AR AntagonismDisrupts androgen/cortisol synthesis. High potential for endocrine disruption.
Physical State Crystalline Solid / PowderHigh risk of aerosolization during weighing/transfer.
OEL Band (Provisional) OEB 4 (1 – 10 µg/m³)Requires closed systems or laminar flow containment.
Skin Absorption Likely HighLipophilic steroid structure facilitates dermal permeation.
Pregnancy Risk Teratogenic PotentialZero-tolerance for exposure to pregnant personnel.

Part 3: The Barrier Strategy (PPE & Engineering Controls)

Personal Protective Equipment (PPE) is the last line of defense, not the first. However, in HPAPI handling, the PPE must be redundant to account for human error.

Engineering Controls (Primary Barrier)
  • Mandatory: Handling must occur within a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) .

  • Prohibited: Do not handle open powder on an open benchtop.

Personal Protective Equipment (Secondary Barrier)
  • Respiratory Protection:

    • Inside BSC: N95 is acceptable only if the sash is at the correct height and airflow is verified.

    • Outside BSC (Spill/Cleaning):PAPR (Powered Air Purifying Respirator) with HEPA cartridges or a P100 elastomeric half-mask. Surgical masks offer zero protection against chemical aerosols.

  • Dermal Protection (The "Double-Glove" Protocol):

    • Layer 1 (Inner): Extended cuff nitrile (minimum 4 mil). Taped to the lab coat/sleeve.

    • Layer 2 (Outer): Nitrile or Polychloroprene (minimum 5-6 mil).

    • Why? Galeterone is lipophilic. If the outer glove is contaminated, it can be stripped immediately inside the hood without exposing skin.

  • Body Protection:

    • Disposable gown with polyethylene-coated polypropylene (e.g., Tyvek® or equivalent).

    • Critical Feature: Closed front, long sleeves with elastic cuffs. Cloth lab coats are "sponges" for powder and should be avoided for HPAPI handling.

Part 4: Visualization of Safety Logic

Diagram 1: The Hierarchy of Containment for CAS 864915-61-7

This diagram illustrates the relationship between engineering controls and PPE.

HierarchyOfControls cluster_0 Primary Containment (Engineering) cluster_1 Secondary Containment (PPE) cluster_2 Operational Behavior BSC Class II BSC / Isolator (Negative Pressure) HEPA HEPA Filtration (99.97% Capture) BSC->HEPA Captures Aerosols Dermal Double Nitrile Gloves + Tyvek Gown BSC->Dermal Breach Backup Resp Respiratory Protection (PAPR / P100) Dermal->Resp Last Line of Defense Tech Technique: Wet Wiping & Static Control Tech->BSC Minimizes Load

Caption: The "Swiss Cheese" model of defense. Engineering controls (Blue) bear the load; PPE (Red) handles the failures.

Part 5: Operational Protocol (Weighing & Transfer)

Objective: Transfer 10mg of Galeterone from stock vial to reaction vessel without contaminating the balance or the user.

  • Preparation:

    • Turn on BSC 15 minutes prior to use.

    • Wipe down all surfaces with 70% Ethanol (or surfactant cleaner) to create a "clean slate."

    • Place a static control mat or ionizer bar inside the BSC. Why? Electrostatic charge causes powder to "jump," creating invisible contamination.

  • The "Dirty/Clean" Line:

    • Establish a workflow: Left (Clean/Supplies) → Center (Working) → Right (Waste).

    • Place an absorbent, plastic-backed liner in the Center.

  • Weighing Procedure:

    • Do not insert the spatula directly into the stock bottle if possible. Gently tap powder into a pre-weighed secondary container (weighing boat).

    • If using a spatula, use a disposable anti-static one.

    • Technique: Keep hands behind the air curtain of the BSC. Never break the plane of the sash rapidly.

  • Decontamination (The "Wet Wipe" Method):

    • Before removing the sealed reaction vessel from the BSC, wipe the exterior of the vessel with a Kimwipe soaked in solvent/surfactant.

    • Place the dirty wipe in the hazardous waste bag inside the hood.

    • Remove outer gloves and discard them inside the hood before exiting.

Part 6: Emergency Response & Disposal

Spill Response (Dry Powder)
  • Alert: Announce the spill. Evacuate non-essential personnel.

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (do not use dry paper towels, they create dust).

  • Clean: Wipe centrally using a surfactant (soap/water) followed by alcohol. Do not use compressed air.

Disposal Plan

Galeterone is an investigational drug and should be treated as Hazardous Pharmaceutical Waste .

  • Classification: Treat as P-listed equivalent (acutely hazardous).

  • Method: High-Temperature Incineration is the only acceptable disposal method.

  • Drain Disposal: Strictly Prohibited. Do not wash down sink.

Diagram 2: Waste Stream Logic

WasteStream Source Galeterone Waste (Solids/Liquids) Segregation Segregation: Yellow/Black Bin Source->Segregation Double Bagged Transport Certified Hauler (HazMat) Segregation->Transport Manifested Destruction Incineration (>1000°C) Transport->Destruction Final Fate

Caption: Linear disposal path ensuring total destruction via incineration to prevent environmental leaching.

References

  • Cayman Chemical. (2025).[1][2] Safety Data Sheet: Galeterone (CAS 864915-61-7). Retrieved from

  • National Institutes of Health (NIH). (2011). Drug safety is a barrier to the discovery and development of new androgen receptor antagonists.[3] PubMed. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[4] Retrieved from

  • European Pharmaceutical Review. (2022). Update on setting occupational exposure limits (HPAPIs). Retrieved from

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。